molecular formula C9H17NO3 B1438918 Methyl 3-[(oxan-4-yl)amino]propanoate CAS No. 1137213-00-3

Methyl 3-[(oxan-4-yl)amino]propanoate

Cat. No.: B1438918
CAS No.: 1137213-00-3
M. Wt: 187.24 g/mol
InChI Key: PGIDVGDAPLULBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(oxan-4-yl)amino]propanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-[(oxan-4-yl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-[(oxan-4-yl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(oxan-4-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)2-5-10-8-3-6-13-7-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIDVGDAPLULBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Escaping Flatland: A Technical Guide to sp3-Rich Heterocyclic Amine Building Blocks for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the demand for novel chemical entities with improved physicochemical properties and greater biological relevance has led to a strategic shift away from the predominantly flat, sp2-hybridized molecules that have long populated screening libraries. This guide provides an in-depth exploration of sp3-rich heterocyclic amine building blocks, three-dimensional scaffolds that offer a wealth of opportunities for navigating unexplored chemical space and tackling challenging biological targets. For researchers, medicinal chemists, and drug development professionals, this document serves as a technical resource, offering insights into the rationale behind synthetic strategies and providing actionable protocols for the generation of next-generation compound libraries.

The Imperative for Three-Dimensionality: Why sp3-Rich Heterocycles?

The "escape from flatland" in medicinal chemistry is driven by the recognition that increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates often correlates with enhanced clinical success. Unlike their planar aromatic counterparts, sp3-rich scaffolds introduce conformational complexity and precisely defined three-dimensional exit vectors for chemical elaboration. This structural rigidity can lead to improved target-binding affinity and selectivity, as well as more favorable physicochemical properties such as increased solubility and metabolic stability. Heterocyclic amines, in particular, are privileged structures in drug design due to their ability to form key hydrogen bond interactions and their prevalence in biologically active natural products.

The incorporation of sp3-rich heterocyclic amines into screening libraries provides a distinct advantage in exploring the vastness of chemical space. These building blocks enable the synthesis of libraries with greater structural and stereochemical diversity, increasing the probability of identifying novel hits against a wide range of biological targets, including those previously considered "undruggable."

Crafting Complexity: Synthetic Strategies for sp3-Rich Heterocyclic Amines

The synthesis of complex, three-dimensional molecules presents a significant challenge. However, several powerful strategies have emerged to enable the efficient and diverse construction of sp3-rich heterocyclic amine building blocks.

Diversity-Oriented Synthesis (DOS): A Paradigm for Exploring Chemical Space

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules, making it an ideal approach for generating libraries of sp3-rich heterocyclic amines.[1] Unlike target-oriented synthesis, which focuses on the preparation of a single molecule, DOS aims to populate chemical space with a wide array of scaffolds from a common starting material through divergent reaction pathways.[1] This approach is particularly well-suited for generating novel and diverse heterocyclic frameworks.

A key principle of DOS is the use of complexity-generating reactions that can rapidly build up molecular intricacy. This often involves the strategic use of multicomponent reactions or cascade reactions, where multiple bonds are formed in a single operation. The resulting intermediates can then be subjected to a variety of cyclization and functionalization reactions to generate a library of distinct molecular skeletons.

Diversity-Oriented Synthesis Workflow cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Library Generation Simple Starting Material Simple Starting Material Complexity-Generating Reaction Complexity-Generating Reaction Simple Starting Material->Complexity-Generating Reaction Multicomponent Rxn / Cascade Common Intermediate Common Intermediate Complexity-Generating Reaction->Common Intermediate Scaffold A Scaffold A Common Intermediate->Scaffold A Cyclization 1 Scaffold B Scaffold B Common Intermediate->Scaffold B Cyclization 2 Scaffold C Scaffold C Common Intermediate->Scaffold C Cyclization 3 Library A Library A Scaffold A->Library A Appendage Modification Library B Library B Scaffold B->Library B Appendage Modification Library C Library C Scaffold C->Library C Appendage Modification Directed C-H Functionalization Substrate Heterocyclic Amine C-H Bond Intermediate Palladacycle Intermediate Substrate:f0->Intermediate Coordination Catalyst Pd Catalyst Catalyst->Intermediate DirectingGroup Directing Group DirectingGroup->Substrate:f0 Product Arylated Heterocycle New C-C Bond Intermediate->Product:f0 Reductive Elimination

Caption: Palladium-catalyzed C(sp3)-H arylation with a directing group.

Key Building Blocks and Their Physicochemical Profiles

The selection of appropriate building blocks is critical for the successful synthesis of a high-quality screening library. The following table provides a comparison of the physicochemical properties of several classes of sp3-rich heterocyclic amine building blocks.

Building Block ClassRepresentative StructureFsp3cLogPpKaKey Features
Spirocyclic Azetidines Image of a spirocyclic azetidineHighLow8-10Rigid, 3D scaffold with precise exit vectors. [2][3][4][5][6]
Bicyclic Piperidines Image of a bicyclic piperidineHighLow-Moderate9-11Conformationally constrained, often found in natural products.
Bridged Azabicycles Image of a bridged azabicycleVery HighLow9-11High degree of three-dimensionality and novelty.
Fluorinated Pyrrolidines Image of a fluorinated pyrrolidineModerate-HighModerate7-9Fluorine substitution can modulate pKa and metabolic stability.

Fsp3 = Fraction of sp3 hybridized carbons; cLogP = Calculated octanol-water partition coefficient; pKa = Acid dissociation constant of the conjugate acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative sp3-rich heterocyclic amine building blocks.

Protocol 1: Synthesis of Spirocyclic Azetidines via Visible Light-Mediated [2+2] Cycloaddition

[2] This protocol describes the synthesis of a tricyclic azetidine core via an intramolecular aza Paternò-Büchi reaction.

Materials:

  • Substrate (e.g., a cyclic oxime with a tethered alkene) (0.1 mmol, 1.0 equiv)

  • Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) (0.001 mmol, 1 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube

  • Magnetic stir bar

  • Blue LED lamp (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv) and the iridium photocatalyst (0.001 mmol, 1 mol%).

  • Seal the vessel and render the atmosphere inert by performing three cycles of vacuum and backfilling with an inert gas.

  • Add anhydrous dichloromethane (to achieve a 0.05 M concentration) via syringe.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic azetidine.

Protocol 2: Palladium-Catalyzed Enantioselective C(sp3)–H Arylation of Aminomethyl-Cyclobutanes

[7][8][9] This protocol details the synthesis of an arylated aminomethyl-cyclobutane using a palladium catalyst and a chiral ligand.

Materials:

  • Aminomethyl-cyclobutane substrate (1.5 equiv)

  • Aryl boronic acid (1.0 equiv)

  • Pd(PhCN)2Cl2 (10 mol%)

  • N-acetyl-tert-(L)-leucine (20 mol%)

  • 1,4-Benzoquinone (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction setup, workup, and purification

Procedure:

  • To a reaction vessel, add the aminomethyl-cyclobutane substrate (1.5 equiv), aryl boronic acid (1.0 equiv), Pd(PhCN)2Cl2 (10 mol%), N-acetyl-tert-(L)-leucine (20 mol%), and 1,4-benzoquinone (1.0 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 40 °C for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched arylated product.

Applications in Library Synthesis: The Power of DNA-Encoded Libraries (DEL)

The sp3-rich heterocyclic amine building blocks described herein are ideally suited for the construction of high-diversity screening libraries. One of the most powerful platforms for library synthesis is DNA-Encoded Library (DEL) technology. [10]DELs enable the synthesis and screening of vast numbers of compounds in a pooled format, with each molecule covalently linked to a unique DNA barcode that encodes its synthetic history.

The development of DNA-compatible reactions is crucial for the successful application of DEL technology. Fortunately, many of the synthetic methods used to prepare sp3-rich heterocycles, such as reductive amination and certain cycloaddition reactions, can be adapted for on-DNA synthesis. [10]The incorporation of these three-dimensional building blocks into DELs significantly expands the accessible chemical space and increases the likelihood of discovering novel hits for challenging drug targets.

The general workflow for a split-and-pool DEL synthesis involves the following steps:

  • Splitting a DNA-linked scaffold into multiple reaction vessels.

  • Coupling a unique building block to the scaffold in each vessel.

  • Encoding each reaction by ligating a specific DNA tag.

  • Pooling all the reactions back together.

  • Repeating this split-couple-encode-pool cycle for several rounds to generate a library of millions or even billions of unique compounds.

Future Perspectives

The exploration of sp3-rich heterocyclic amines as building blocks for library synthesis is a rapidly evolving field. Future advancements will likely focus on the development of new synthetic methodologies that provide even greater control over stereochemistry and allow for the late-stage functionalization of complex scaffolds. The integration of computational methods for the design of novel sp3-rich frameworks will also play a crucial role in guiding synthetic efforts. As our ability to create and screen these complex molecules continues to improve, we can expect to see a new wave of innovative medicines that have been born from the "escape from flatland."

References

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications. Available from: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of “angular” spirocyclic azetidines. Scope of the reaction.... ResearchGate. Available from: [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available from: [Link]

  • sp3‐Rich Heterocycle Synthesis on DNA: Application to DNA‐Encoded Library Production. ResearchGate. Available from: [Link]

  • Diversity-oriented synthesis of nitrogen heterocycles from Ugi advanced intermediate. ResearchGate. Available from: [Link]

  • Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. National Center for Biotechnology Information. Available from: [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. National Center for Biotechnology Information. Available from: [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. National Center for Biotechnology Information. Available from: [Link]

  • Palladium(II)‐Catalyzed Selective Arylation of Tertiary C−H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. ResearchGate. Available from: [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. ACS Publications. Available from: [Link]

  • catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. Available from: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available from: [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. National Center for Biotechnology Information. Available from: [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. Available from: [Link]

  • Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Royal Society of Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: A Streamlined, Catalyst-Free Approach to the Synthesis of Methyl 3-[(oxan-4-yl)amino]propanoate via Aza-Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β-amino ester functional group is a prevalent scaffold in a multitude of biologically active molecules and serves as a critical building block in pharmaceutical and materials science.[1][2] Specifically, derivatives of 3-aminopropanoate are integral to the development of poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant applications in gene delivery and immunotherapy.[3][4][5] The synthesis of these compounds is often achieved through the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[6] This application note provides a detailed, field-proven protocol for the synthesis of methyl 3-[(oxan-4-yl)amino]propanoate, a key intermediate, via a catalyst-free aza-Michael addition of 4-aminotetrahydropyran to methyl acrylate. This method emphasizes operational simplicity, high atom economy, and circumvents the need for catalysts, aligning with the principles of green chemistry.[7][8]

Reaction Principle and Causality

The core of this synthesis is the aza-Michael reaction, a type of conjugate nucleophilic addition.[6] In this specific application, the nitrogen atom of 4-aminotetrahydropyran acts as the nucleophile (Michael donor), attacking the electron-deficient β-carbon of methyl acrylate (Michael acceptor). The reaction proceeds efficiently without a catalyst, as the amine itself can act as a base to facilitate the necessary proton transfers.[6] The proposed mechanism involves the formation of a zwitterionic intermediate, which is then neutralized by proton transfer, often facilitated by another amine molecule or a protic solvent.[6][9]

The choice of a catalyst-free and solvent-free or minimal-solvent approach is deliberate. Many aza-Michael additions are performed under these conditions to reduce environmental impact and simplify purification.[7][8] While polar aprotic solvents can enhance reaction rates by stabilizing the zwitterionic intermediate, for many primary and secondary amines, the reaction proceeds readily at room or slightly elevated temperatures without any solvent.[8][10] This protocol leverages the inherent reactivity of the primary amine on the oxane ring, which readily adds to the acrylate.[11] It is important to note that the resulting secondary amine is less reactive towards a second Michael addition, which helps to minimize the formation of diadducts, especially when the stoichiometry is controlled.[10][12]

Visualizing the Aza-Michael Addition

The following diagrams illustrate the overall reaction and the experimental workflow for the synthesis of methyl 3-[(oxan-4-yl)amino]propanoate.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 4-Aminotetrahydropyran (Nucleophile) P Methyl 3-[(oxan-4-yl)amino]propanoate R1->P Aza-Michael Addition R2 Methyl Acrylate (Michael Acceptor) R2->P

Caption: Overall reaction scheme for the synthesis.

Experimental_Workflow A 1. Reagent Preparation & Safety Precautions B 2. Reaction Setup (Catalyst-Free) A->B Combine Reagents C 3. Reaction Monitoring (TLC) B->C Stir at RT D 4. Work-up & Isolation C->D Reaction Complete E 5. Purification (Column Chromatography) D->E Crude Product F 6. Characterization (NMR, MS) E->F Pure Product

Sources

Application Notes & Protocols: Methyl 3-[(oxan-4-yl)amino]propanoate as a Peptidomimetic Linker

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Biochemicals Division

Introduction: The Modern Imperative for Advanced Linker Technologies

In contemporary drug development, particularly in the realms of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a passive spacer.[1][2] It is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The strategic selection of a linker can profoundly influence solubility, metabolic stability, cell permeability, and the conformational presentation of bioactive moieties.[3] While traditional alkyl and polyethylene glycol (PEG) linkers have been foundational, the field is increasingly moving towards more sophisticated architectures that impart advantageous physicochemical properties.[4]

Saturated heterocycles, once underutilized, have emerged as powerful tools in medicinal chemistry to "escape from flatland," a term describing the move away from planar, aromatic structures towards more three-dimensional, drug-like molecules.[5][6] These motifs can enhance aqueous solubility, improve metabolic stability, and offer diverse stereochemical possibilities.[4][7] Among these, the oxane (tetrahydropyran) ring has garnered significant interest. Its incorporation into molecular scaffolds can improve key drug-like properties.[8]

This document provides a detailed guide to the application of Methyl 3-[(oxan-4-yl)amino]propanoate , a novel peptidomimetic linker that leverages the benefits of the oxane scaffold. We will explore its design rationale, physicochemical advantages, and provide detailed protocols for its synthesis and conjugation to molecules of interest.

Section 1: Design Rationale & Physicochemical Advantages

The structure of Methyl 3-[(oxan-4-yl)amino]propanoate is deceptively simple, yet each component is deliberately chosen to confer specific, desirable properties. The core of its utility lies in the oxane ring, a saturated six-membered ether.

The Oxane Ring: A Superior Solubilizing Element

The replacement of carbocyclic or aromatic rings with saturated heterocycles is a well-established strategy for improving aqueous solubility.[4] The oxygen atom within the oxane ring acts as a hydrogen bond acceptor, enhancing interactions with water and disrupting the self-association that can plague hydrophobic molecules.[9] This is a crucial advantage in preventing aggregation and improving the formulation characteristics of complex bioconjugates.

Metabolic Stability and Reduced Lipophilicity

The sp³-rich character of the oxane ring contributes to increased three-dimensionality, which can lead to improved target selectivity. Furthermore, saturated rings are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aromatic counterparts.[5] The incorporation of the oxane motif can thus block metabolically labile sites and improve the overall metabolic stability of a drug candidate.[10][11] This often translates to a longer plasma half-life and a more predictable pharmacokinetic profile.

Conformational Pre-organization

The chair-like conformation of the oxane ring introduces a degree of conformational rigidity to the linker. This is not a disadvantage; rather, it can be a powerful tool. By reducing the entropic penalty of binding, a pre-organized linker can enhance the affinity of the attached ligand for its target protein. This peptidomimetic strategy is increasingly being used to improve the efficacy of linker-payload systems.[3][12]

Table 1: Comparative Physicochemical Properties
PropertyTypical Alkyl LinkerTypical PEG LinkerOxane-Based LinkerRationale & Advantage
Solubility LowHighModerate to HighThe oxane provides a balance of solubility enhancement without the potential immunogenicity or polydispersity of long PEG chains.[8]
Lipophilicity (LogP) HighLowModerateThe oxane reduces lipophilicity compared to alkyl chains, which can decrease off-target toxicity.[13]
Metabolic Stability Variable (Prone to oxidation)Generally StableHighThe saturated heterocyclic structure is less susceptible to CYP-mediated metabolism.[14]
Conformational Rigidity Low (Flexible)Very Low (Highly Flexible)ModerateProvides conformational pre-organization, potentially improving binding affinity.[12]
Synthetic Accessibility HighHighHighReadily synthesized from commercially available starting materials.

Section 2: Synthesis of the Linker

The synthesis of Methyl 3-[(oxan-4-yl)amino]propanoate is a straightforward and high-yielding process, typically achieved through reductive amination. This two-step, one-pot procedure is a cornerstone of modern medicinal chemistry for creating secondary amines, as it avoids the over-alkylation issues common with direct alkylation methods.[15][16]

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Methyl 3-[(oxan-4-yl)amino]propanoate A Oxan-4-one C Imine Intermediate (transient) A->C Condensation (Slightly Acidic) B Methyl 3-aminopropanoate B->C E Methyl 3-[(oxan-4-yl)amino]propanoate (Final Product) C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E Hydride Source

Caption: Reductive amination workflow for linker synthesis.

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes the synthesis of Methyl 3-[(oxan-4-yl)amino]propanoate from commercially available starting materials.

Materials:

  • Oxan-4-one (1.0 eq)

  • Methyl 3-aminopropanoate hydrochloride (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add oxan-4-one (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add methyl 3-aminopropanoate hydrochloride (1.1 eq) to the solution. The hydrochloride salt is often used for its stability.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirring suspension. This deprotonates the amine hydrochloride salt, freeing the primary amine to react. Stir for 15-20 minutes at room temperature. Expert Note: The formation of the intermediate iminium ion is often facilitated by slightly acidic conditions. If the reaction is sluggish, a catalytic amount of acetic acid can be added.[15]

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. STAB is a mild and selective reducing agent that will preferentially reduce the iminium ion over the starting ketone.[17]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 3-[(oxan-4-yl)amino]propanoate as a clear oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Application Protocols - Conjugation to Peptides

The true utility of this linker is realized in its conjugation to bioactive molecules. The secondary amine provides a handle for further functionalization, while the methyl ester can be hydrolyzed to a carboxylic acid, creating a bifunctional linker. The most common application involves coupling the carboxylic acid end of the linker (after hydrolysis) to a free amine on a peptide or small molecule.

Diagram 2: General Conjugation Workflow

G cluster_0 Peptide Conjugation Workflow A Methyl 3-[(oxan-4-yl)amino]propanoate C 3-[(Oxan-4-yl)amino]propanoic acid (Linker Acid) A->C Step 1: Saponification B LiOH or NaOH (Hydrolysis) B->C F Peptide-Linker Conjugate C->F Step 2: Amide Coupling D Peptide with free amine (e.g., Lysine side-chain) D->F E Coupling Reagents (e.g., HATU, HOBt, EDCI) E->F

Caption: Two-step process for peptide conjugation.

Protocol 3.1: Hydrolysis of the Methyl Ester (Saponification)

Materials:

  • Methyl 3-[(oxan-4-yl)amino]propanoate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Standard glassware

Procedure:

  • Dissolve the linker ester in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).

  • Add an aqueous solution of LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-4 hours).

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the dropwise addition of 1M HCl.

  • A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the product into a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Protocol 3.2: Amide Bond Formation with a Peptide

This protocol outlines a standard method for coupling the linker's carboxylic acid to a primary amine (e.g., the side chain of a lysine residue) on a peptide. Amide bond formation is a cornerstone of chemical synthesis, and numerous coupling reagents are available.[18][19][20]

Materials:

  • 3-[(Oxan-4-yl)amino]propanoic acid (Linker Acid, 1.2 eq)

  • Peptide containing a free amine (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1.0 eq) in anhydrous DMF.

  • Pre-activation: In a separate vial, dissolve the Linker Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and allow the mixture to pre-activate for 5-10 minutes at room temperature. Expert Note: Pre-activation forms a highly reactive acyl-O-azabenzotriazole intermediate, which efficiently acylates the amine on the peptide, minimizing side reactions and racemization.[20]

  • Coupling Reaction: Add the pre-activated linker solution to the peptide solution.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 2-6 hours. Monitor the formation of the desired conjugate by LC-MS.

  • Purification: Upon completion, the crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the final peptide-linker conjugate.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Conclusion

Methyl 3-[(oxan-4-yl)amino]propanoate is a versatile and highly valuable peptidomimetic linker for modern drug development. Its rational design, incorporating a saturated oxane ring, offers significant advantages in terms of solubility, metabolic stability, and conformational control. The straightforward and robust protocols for its synthesis and conjugation make it an accessible tool for researchers and scientists. By leveraging the unique properties of this linker, drug development professionals can overcome common challenges associated with traditional linkers and advance the design of next-generation targeted therapeutics.

References

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • de Figueiredo, R. M., & Campagne, J. M. (2018). A New Wave of Amide Bond Formations for Peptide Synthesis. Chemical Science. Available at: [Link]

  • Toselli, F., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Shaker, Y. M., & El-Nakkady, S. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • ChemHelpASAP. (2020). Reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery: From Niche to Mainstream. Angewandte Chemie International Edition. Available at: [Link]

  • S. G. O'Brien, S. E., & Williams, C. M. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Pathare, R. S., et al. (2018). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Chemistry – An Asian Journal. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. Available at: [Link]

  • Zhang, D., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2025). Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2. Molecules. Available at: [Link]

  • Ullah, F., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. Available at: [Link]

  • Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

  • G. Fernando, et al. (2018). Targeted protein degradation as a new paradigm in drug discovery. Is there a role for peptides? Peptide Science. Available at: [Link]

  • Kattamuri, P. V., et al. (2024). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society. Available at: [Link]

  • Cromwell, J. W. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

  • Pillow, T. H., et al. (2017). Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). Targeted Protein Degradation Approaches and Applications. Retrieved from [Link]

  • Novotna, A., et al. (2024). Heterocycles in Medicinal Chemistry II. International Journal of Molecular Sciences. Available at: [Link]

  • Levengood, M. R., et al. (2017). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. PLoS One. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-[(oxan-4-yl)amino]propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20210187114A1 - Novel linker, preparation method, and application thereof.
  • Organic Syntheses. (n.d.). Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

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Application Notes & Protocols: Synthesis of Tetrahydropyran-4-yl Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged saturated heterocyclic scaffold frequently incorporated into modern pharmaceutical candidates.[1][2][3] Its utility stems from a unique combination of properties that are highly advantageous for modulating the characteristics of bioactive molecules. As a bioisostere of a cyclohexane ring, the THP moiety introduces a polar oxygen heteroatom that can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[2] This substitution also tends to lower lipophilicity compared to its carbocyclic counterpart, which can significantly improve a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[2]

The incorporation of a THP group onto an amino acid creates a versatile building block, the tetrahydropyran-4-yl (THP-4-yl) amino acid derivative. These structures are pivotal in medicinal chemistry for several reasons:

  • Improved Physicochemical Properties: They enhance aqueous solubility and metabolic stability.

  • Conformational Rigidity: The THP ring restricts the conformational freedom of the amino acid side chain, which can lead to higher binding affinity and selectivity for a target protein.[2]

  • Vector for Sp³-Richness: In an era where drug candidates are often plagued by "flat" aromatic structures, the three-dimensional character of the THP ring provides valuable sp³-richness, a characteristic often correlated with higher clinical success rates.[4][5]

This guide provides a detailed overview of the primary synthetic strategy for preparing these valuable derivatives—reductive amination—and offers a comprehensive, field-tested protocol for its successful implementation.

Core Synthetic Strategy: Reductive Amination

Reductive amination is the most direct and widely used method for synthesizing N-substituted amines, including THP-4-yl amino acid derivatives.[6] This one-pot reaction involves two key steps: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the target amine.[6][7]

The overall transformation for this specific application is the reaction between an amino acid (typically as an ester to avoid side reactions with the carboxylic acid) and tetrahydropyran-4-one, in the presence of a suitable reducing agent.

G cluster_process One-Pot Reaction A Amino Acid Ester C Imine/Iminium Ion Intermediate A->C Condensation (-H₂O) B Tetrahydropyran-4-one B->C D Reduction C->D Hydride Attack E Tetrahydropyran-4-yl Amino Acid Ester D->E

Caption: High-level workflow for the one-pot synthesis of THP-4-yl amino acid esters via reductive amination.

The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting ketone.[6][7] While several hydride sources can be used, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation for several compelling reasons.[6][8]

Mechanism Insight: The three electron-withdrawing acetoxy groups on STAB attenuate the reactivity of the borohydride.[7] This makes it a milder and more selective reducing agent compared to reagents like sodium borohydride (NaBH₄). It reacts much faster with the protonated iminium ion intermediate than with the less electrophilic ketone starting material.[9] Furthermore, STAB is tolerant of the mildly acidic conditions often used to catalyze imine formation, and it avoids the formation of highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN).[6]

G Reactants Tetrahydropyran-4-one + R-CH(NH₂)-COOR' Iminium {Iminium Ion Intermediate | C=N⁺H} Reactants->Iminium Condensation (+ H⁺, -H₂O) SideProduct Side Product (Tetrahydropyran-4-ol) Reactants->SideProduct Unwanted Reduction (Slow with STAB) Product Target Amine (THP-4-yl Amino Acid Ester) Iminium->Product Selective Reduction (Hydride Transfer) STAB NaBH(OAc)₃ (STAB) STAB->Reactants STAB->Iminium:f0

Caption: Simplified mechanism showing the selectivity of STAB for the iminium ion over the starting ketone.

ReagentFormulaProsConsTypical Solvent
Sodium Triacetoxyborohydride NaBH(OAc)₃ High selectivity for imines/iminiums; mild; non-toxic byproducts; commercially available.[6][8]Water-sensitive; incompatible with protic solvents like methanol.[6]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[6][8]
Sodium CyanoborohydrideNaBH₃CNEffective and selective under controlled pH.[9]Highly toxic HCN gas can be liberated, especially under acidic conditions.Methanol, Ethanol.
Catalytic HydrogenationH₂ / Pd-C, PtO₂"Green" process; high yielding.Requires specialized pressure equipment; may reduce other functional groups (e.g., C=C bonds, benzyl groups).Methanol, Ethanol, Ethyl Acetate.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the synthesis of (S)-ethyl 2-((tetrahydro-2H-pyran-4-yl)amino)propanoate from L-Alanine ethyl ester hydrochloride and tetrahydropyran-4-one using sodium triacetoxyborohydride.

Materials and Reagents
  • L-Alanine ethyl ester hydrochloride

  • Tetrahydropyran-4-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is moisture-sensitive and will react with water to release hydrogen gas.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add L-Alanine ethyl ester hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration relative to the amino acid).

  • Base Addition: Add triethylamine (1.1 eq) dropwise at room temperature to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Ketone Addition: Add tetrahydropyran-4-one (1.1 eq) to the reaction mixture.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or LC-MS if desired.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure tetrahydropyran-4-yl amino acid ester.

Troubleshooting and Optimization
  • Low Yield: If the reaction stalls, ensure all reagents and the solvent were anhydrous. STAB is deactivated by moisture.[6] A small amount of acetic acid (0.1 eq) can sometimes be added with the ketone to catalyze imine formation, though it is often not necessary with aldehydes and unhindered ketones.[8][9]

  • Formation of Tetrahydropyran-4-ol: This side product indicates that the reduction of the ketone is competing with the reduction of the iminium ion. This can happen if the STAB is added too quickly or if the imine formation is slow. Ensure sufficient time is allowed for imine formation before adding the reducing agent.

  • Dialkylation: For primary amines, dialkylation to form the tertiary amine is a potential side reaction. This is generally minimized with STAB due to its steric bulk and is less of a concern with amino acid esters compared to simpler primary amines.[8] Using a stepwise procedure (forming the imine first, then reducing) can mitigate this if it becomes a problem.[8]

Conclusion

The synthesis of tetrahydropyran-4-yl amino acid derivatives via reductive amination with sodium triacetoxyborohydride is a reliable, high-yielding, and broadly applicable method in medicinal and synthetic chemistry.[8] The mild reaction conditions tolerate a wide range of functional groups, and the procedure is amenable to the synthesis of diverse libraries of these valuable building blocks. By understanding the underlying mechanism and the critical role of the selective reducing agent, researchers can confidently and efficiently access these important scaffolds for the development of next-generation therapeutics.

References

  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. (2024). ChemicalBook.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Reductive Amin
  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.
  • Lee, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). The Journal of Organic Chemistry.
  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed.

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Troubleshooting & Optimization

Preventing bis-alkylation during Michael addition of primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Bis-Alkylation During Michael Addition of Primary Amines Ticket ID: AM-SELECT-001 Status: Resolved / Guide Available

The Core Problem: The "Over-Alkylation Trap"

User Question: Why does my reaction not stop at the mono-adduct? I consistently get 20-30% bis-alkylated byproduct even when using 1:1 stoichiometry.

Technical Analysis: The aza-Michael addition of a primary amine (


) to an electron-deficient alkene (Michael acceptor) produces a secondary amine (

).[1] The fundamental issue is nucleophilicity evolution . The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect (+I) of the newly attached alkyl group. This makes the second addition faster than the first (

), leading to a "runaway" reaction toward the bis-adduct.

To prevent this, we must chemically or physically engineer the system to favor


 or suppress 

.[1]
Visualizing the Kinetic Competition

The following diagram illustrates the competing pathways and the intervention points required to stop the reaction at the Mono-Adduct.

AzaMichaelPathway cluster_strategies Control Strategies Primary Primary Amine (R-NH2) TS1 Transition State 1 Primary->TS1 + Acceptor Acceptor Michael Acceptor (EWG) Mono Mono-Adduct (Secondary Amine) TS1->Mono k1 (Desired) TS2 Transition State 2 (Unwanted) Mono->TS2 + Acceptor (Fast!) Bis Bis-Adduct (Tertiary Amine) TS2->Bis k2 (Avoid) Strat1 Strategy A: Inverse Addition (Keep Acceptor Low) Strat1->TS2 Suppresses Strat2 Strategy B: Steric/Solid Support (Block TS2) Strat2->TS2 Blocks

Caption: Kinetic pathway of aza-Michael addition. The secondary amine (Mono-Adduct) is prone to rapid re-reaction (


) unless specific suppression strategies are employed.[1]

Protocol Module A: Process Engineering (The "Inverse Addition")

Best For: Standard synthesis where the amine is cheap and available in bulk. Mechanism: Statistical Probability (Le Chatelier’s Principle).[1]

By maintaining a massive excess of amine relative to the acceptor in the reaction zone, you statistically ensure that any Michael acceptor molecule colliding with a nitrogen species hits a primary amine (


) rather than a secondary amine (

).
Step-by-Step Protocol
  • Preparation: Dissolve the primary amine (5.0 – 10.0 equivalents) in the chosen solvent (e.g., Methanol or Acetonitrile).[1]

  • Setup: Place the amine solution in a round-bottom flask with vigorous stirring.

  • Inverse Addition: Dissolve the Michael acceptor (1.0 equivalent) in a small volume of solvent. Load this into a dropping funnel or syringe pump.

  • Execution: Add the acceptor solution dropwise and slowly to the amine solution over 30–60 minutes.

    • Why? This keeps the instantaneous concentration of the acceptor near zero. Even if a mono-adduct forms, it is surrounded by a sea of primary amines, preventing it from finding another acceptor molecule.[1]

  • Work-up: Evaporate the solvent and the excess primary amine (if volatile). If the amine is non-volatile, use column chromatography or an acid-base extraction to separate the mono-adduct.

Protocol Module B: Solvent Engineering (Water-Promoted)

Best For: "Green" chemistry, liquid amines, and substrates tolerant of aqueous conditions.[1][2][3] Mechanism: Hydrogen Bonding & Hydrophobic Effect.

Water is a "privileged" solvent for aza-Michael additions. It activates the electrophile via hydrogen bonding to the carbonyl oxygen.[4] Crucially, many organic mono-adducts are less soluble in water than the starting materials, often precipitating out and physically preventing further reaction.[1]

Comparative Data: Solvent Effects
SolventTime (h)Yield (Mono)Yield (Bis)Selectivity Note
Water 0.5 - 285-95%< 5%H-bond activation; product precipitation often stops reaction.[1]
Acetonitrile 12 - 2460-70%15-25%Standard dipolar aprotic; poor selectivity control.
Toluene 24+50%10%Slow reaction; requires high temp which promotes bis-addition.
Neat (No Solvent) 1 - 380-90%10-15%Fast, but high local concentration can risk thermal runaway.[1]
Step-by-Step Protocol (Water-Mediated)
  • Mix: Suspend the Michael acceptor (1.0 mmol) and Primary Amine (1.1 – 1.5 mmol) in Water (2–5 mL).

    • Note: Reagents do not need to be fully soluble; an emulsion is often sufficient.

  • Agitate: Stir vigorously at Room Temperature (RT).

    • Optimization: Ultrasound irradiation (sonication) can drastically accelerate this rate (from hours to minutes) while maintaining high selectivity [3].[1]

  • Monitor: Watch for the formation of a precipitate (often the mono-adduct) or oil droplets.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1][5][6] The bis-adduct is often minimized because the mono-adduct is sterically shielded by the hydration shell or precipitates out.

Protocol Module C: Catalytic Control (Acidic Alumina)

Best For: Valuable/expensive amines where using 10 equivalents is impossible. Mechanism: Surface-Mediated Selectivity.

Acidic alumina (


) acts as a solid support that activates the Michael acceptor.[1] The surface adsorption creates steric constraints that make it difficult for the bulky mono-adduct to approach a second adsorbed electrophile, effectively stopping the reaction at stage 1.
Step-by-Step Protocol (Solvent-Free Alumina)
  • Catalyst Prep: Use Acidic Alumina (Brockmann I).[1] No activation required if stored properly.

  • Ratio: Use approx. 0.2 g of Acidic Alumina per 1 mmol of substrate.

  • Reaction: Mix Primary Amine (1.0 – 1.2 eq) and Michael Acceptor (1.0 eq) with the alumina in a vessel.

  • Conditions: Stir the "wet solid" or paste at Room Temperature (or mild heat, 40°C) without solvent.

  • Work-up: Add EtOAc or Ethanol to the flask, stir for 5 minutes to desorb the product, and filter through a celite pad or sintered glass.

  • Result: The filtrate contains the mono-adduct with high purity (>90%) [2].

Troubleshooting Matrix (FAQ)

Q1: My amine is a solid and expensive. I can't use excess. What do I do?

  • Recommendation: Use the Acidic Alumina (Module C) method or a Lewis Acid catalyst like Cerium(IV) Ammonium Nitrate (CAN) (5 mol%) in water.[1] These catalysts activate the acceptor so strongly that the reaction proceeds with near 1:1 stoichiometry.

Q2: I am using "Inverse Addition," but I still see 10% bis-product.

  • Diagnosis: Your addition rate is too fast, or your stirring is too slow (creating local "hotspots" of high concentration).[1]

  • Fix: Dilute the acceptor further (e.g., 1 mmol in 50 mL solvent) and use a syringe pump set to add over 2 hours. Cool the receiving flask to 0°C to lower kinetic energy (

    
     drops faster than 
    
    
    
    at low temps).

Q3: Can I use Silica Gel instead of Alumina?

  • Warning: Silica gel is slightly acidic and can catalyze the reaction, but it is less selective than alumina.[1] Furthermore, Michael adducts can sometimes undergo Retro-Michael (decomposition) or hydrolysis on silica if left too long.[1] Neutral Alumina is safer for sensitive products.

Q4: Does the type of Michael Acceptor matter?

  • Insight: Yes. Acrylates (esters) are moderately reactive.[1] Acrylonitrile (cyano) is highly reactive.[1] Acrylamides are less reactive.

  • Rule of Thumb: The more reactive the acceptor (e.g., Nitroalkenes), the colder you must run the reaction (-20°C to -78°C) to maintain selectivity.

Decision Tree for Optimization

OptimizationTree Start Start: Selectivity Issue Q1 Is the Amine cheap/volatile? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Expensive/Complex) Q1->No1 MethodA Use Method A: Inverse Addition (5-10 eq Amine) Yes1->MethodA Q2 Is the substrate water tolerant? No1->Q2 Yes2 Yes Q2->Yes2 No2 No Q2->No2 MethodB Use Method B: Water Solvent (Ultrasound optional) Yes2->MethodB MethodC Use Method C: Acidic Alumina (Solvent Free) or Lewis Acid (Yb(OTf)3) No2->MethodC

Caption: Decision matrix for selecting the optimal mono-alkylation protocol based on substrate properties.

References

  • Surendra, K., et al. (2006).[1] "Nucleophilic addition of amines to α,β-unsaturated ketones, esters, and nitriles in water."[1][7] Tetrahedron Letters, 47(46), 8133-8135.[1] Link[1]

  • Bosica, G., & Debono, A. (2014).[1][2] "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." Molecules, 19(10), 15587-15596.[1] Link[1]

  • Bandyopadhyay, D., et al. (2012).[1][4] "Ultrasound-assisted aza-Michael reaction in water: A green procedure." Ultrasonics Sonochemistry, 19(4), 969-973.[1][4] Link[1][4]

  • Wabnitz, T. C., & Spencer, J. B. (2003).[1] "A General, One-Step Synthesis of β-Amino Acids by the Aza-Michael Reaction." Organic Letters, 5(12), 2141–2144.[1] Link[1]

  • Varala, R., et al. (2006).[1][7] "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water."[1][7] Synlett, 2006(10), 1549-1553.[1] Link

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Technical Support Center: Purification of Methyl 3-[(oxan-4-yl)amino]propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of methyl 3-[(oxan-4-yl)amino]propanoate from reaction mixtures. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation and purity of this valuable intermediate.

Introduction to Purification Challenges

The purification of methyl 3-[(oxan-4-yl)amino]propanoate, a secondary amino ester, presents a unique set of challenges due to its bifunctional nature. The presence of a basic secondary amine and a hydrolytically sensitive methyl ester group necessitates a carefully designed purification strategy. Common synthetic routes, such as reductive amination of oxan-4-one with methyl 3-aminopropanoate or aza-Michael addition of oxan-4-amine to methyl acrylate, can introduce a variety of impurities that must be effectively removed.

This guide will address common issues encountered during the purification process, providing both theoretical explanations and practical, field-proven solutions.

Anticipated Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities in the crude reaction mixture. The table below outlines the likely impurities based on a typical reductive amination synthesis.

Impurity Structure Origin Key Physical Properties & Purification Considerations
Oxan-4-one Unreacted starting materialNeutral compound, lower boiling point than the product. Can be removed by extraction and chromatography.
Methyl 3-aminopropanoate Unreacted starting materialPrimary amine, basic. Can be removed by acidic wash, but care must be taken to avoid ester hydrolysis.
Tertiary amine byproduct Over-alkylation of the productMore basic and more lipophilic than the desired secondary amine. Separation can be challenging.
Hydrolyzed product (Carboxylic acid) Hydrolysis of the ester during reaction or workupAcidic. Can be removed by a basic wash, but this can also promote further hydrolysis of the desired product.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that may arise during the purification of methyl 3-[(oxan-4-yl)amino]propanoate.

Extraction & Workup Issues

Q1: I'm observing a low yield after my aqueous workup. What could be the cause?

A1: Low yields after workup are often due to the partial hydrolysis of the methyl ester. Both acidic and basic conditions can catalyze this hydrolysis.[1][2]

  • Acidic Workup: If you are using an acidic wash to remove unreacted primary amine or other basic impurities, prolonged exposure or the use of strong acids can lead to significant ester hydrolysis.

  • Basic Workup: A basic wash (e.g., with sodium bicarbonate or carbonate) to remove acidic impurities can also promote ester hydrolysis, a reaction known as saponification.

Troubleshooting Steps:

  • Use Mild Conditions: Employ a dilute acid (e.g., 1 M HCl) for a short duration. For basic washes, use a saturated solution of sodium bicarbonate, which is a weaker base than hydroxides or carbonates.

  • Keep it Cold: Perform all aqueous washes with cold solutions (0-5 °C) to reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let the layers sit for extended periods. Separate the layers promptly after extraction.

  • Salt Out: Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the product in the aqueous layer and aid in phase separation.

Q2: I'm having trouble with emulsion formation during my extractions. How can I resolve this?

A2: Emulsions are common when dealing with amines, which can act as surfactants.

Troubleshooting Steps:

  • Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.

Chromatography Challenges

Q3: My compound is streaking badly on my silica gel column. What is causing this and how can I fix it?

A3: The basicity of the secondary amine in your product leads to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in poor peak shape (tailing or streaking) and even irreversible adsorption of your compound.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:

    • 0.5-2% triethylamine (Et₃N)

    • 0.5-2% ammonia in methanol

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and prevents the interaction of the analyte with acidic silanols.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18 column can be a good option. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to protonate the amine and improve peak shape.

Q4: I'm struggling to separate my product from the tertiary amine byproduct. What chromatographic conditions should I try?

A4: The separation of a secondary amine from its tertiary amine analogue can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Optimize Normal Phase:

    • Shallow Gradient: Use a very shallow gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate).

    • Isocratic Elution: If a gradient is not providing sufficient resolution, try to find an isocratic solvent system that gives good separation on TLC.

  • Amine-Functionalized Column: An amine-functionalized column often provides better selectivity for separating amines of different basicity and steric hindrance.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can provide the necessary resolution.

Crystallization Difficulties

Q5: I can't seem to get my product to crystallize. It just oils out. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the compound has a low melting point.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold.

    • Solvent Screening: Experiment with a variety of solvents of different polarities. For amino esters, consider solvents like ethyl acetate, acetonitrile, isopropanol, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Form a Salt: Consider forming the hydrochloride or another salt of your amine. Salts often have higher melting points and are more crystalline than the free base. You can do this by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my column chromatography?

A: Thin-layer chromatography (TLC) is the most common method. It's essential to use the same solvent system for TLC as you plan to use for the column. To visualize your compound, you can use a UV lamp if it is UV-active, or a stain such as ninhydrin (for the secondary amine) or potassium permanganate.

Q: How can I remove the triethylamine from my product after column chromatography?

A: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene or dichloromethane on a rotary evaporator. If traces remain, you can dissolve the product in a suitable solvent and wash with a dilute, cold acid solution, but be mindful of potential ester hydrolysis.

Q: Is my product stable to storage?

A: As a secondary amine, your product can be susceptible to air oxidation over time. As an ester, it is sensitive to hydrolysis if exposed to moisture, especially in the presence of acidic or basic residues. For long-term storage, it is best to keep the product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or freezer.

Q: What are the expected ¹H NMR signals for my product?

A: Based on the structure of methyl 3-[(oxan-4-yl)amino]propanoate, you should expect to see signals corresponding to the methoxy group of the ester, the two methylene groups of the propanoate chain, the methine and methylene groups of the oxane ring, and a broad singlet for the N-H proton. The exact chemical shifts and coupling patterns will depend on the solvent used for the NMR analysis.

Experimental Workflow & Diagrams

Workflow for Purification

PurificationWorkflow cluster_synthesis Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction AcidWash Dilute Acid Wash (Optional) Extraction->AcidWash BicarbWash Bicarbonate Wash (Optional) AcidWash->BicarbWash BrineWash Brine Wash BicarbWash->BrineWash Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) BrineWash->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Chromatography Column Chromatography Concentrate1->Chromatography Concentrate2 Concentrate Pure Fractions Chromatography->Concentrate2 Recrystallization Recrystallization (Optional) Concentrate2->Recrystallization PureProduct Pure Methyl 3-[(oxan-4-yl)amino]propanoate Concentrate2->PureProduct If no recrystallization Recrystallization->PureProduct

Caption: General workflow for the purification of methyl 3-[(oxan-4-yl)amino]propanoate.

Decision Tree for Troubleshooting Column Chromatography

ChromatographyTroubleshooting Start Poor Separation or Peak Shape Problem What is the main issue? Start->Problem Streaking Streaking/Tailing Problem->Streaking Streaking Coelution Co-elution of Impurities Problem->Coelution Co-elution NoElution Product Not Eluting Problem->NoElution No Elution SolutionStreaking1 Add Basic Modifier (e.g., Et₃N) Streaking->SolutionStreaking1 SolutionStreaking2 Switch to Alumina or Amine-functionalized Silica Streaking->SolutionStreaking2 SolutionCoelution1 Optimize Gradient/Isocratic Solvent System Coelution->SolutionCoelution1 SolutionCoelution2 Try a Different Stationary Phase Coelution->SolutionCoelution2 SolutionNoElution1 Increase Eluent Polarity NoElution->SolutionNoElution1 SolutionNoElution2 Check for Irreversible Adsorption (TLC test) NoElution->SolutionNoElution2

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. In A Textbook of Organic Chemistry – Volume I. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Gattuso, G., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. ETH Library. [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 56(4), 249–260. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • ChemRxiv. (2021). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • PubChem. (n.d.). Methyl 3-(4-aminophenyl)propanoate. Retrieved from [Link]

  • Knaus, T., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. FEBS Journal, 284(22), 3843-3857. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Journal of the American Chemical Society. (2021). Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s. [Link]

  • Pampaloni, G., & Calderazzo, F. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1937-1945. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Indian Academy of Sciences. (1983). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0285237A - Production of methyl 3- aminocrotanate.
  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • PubChem. (n.d.). Methyl 3-[(oxan-4-yl)amino]propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • Reddit. (2018, March 16). How to get proper separation during column chromatography? r/OrganicChemistry. [Link]

  • CHIMIA. (2006). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • ResearchGate. (2012). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. [Link]

  • Macmillan Group, Princeton University. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. [Link]

  • PubChem. (n.d.). Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride. Retrieved from [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- OR (S)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • Frontiers in Catalysis. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

  • Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

  • The Patent Office Journal. (2022, March 18). No. 11/2022. [Link]

Sources

Optimizing yield of 4-aminotetrahydropyran reaction with acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of 4-Aminotetrahydropyran Reaction with Acrylates Ticket ID: AZM-4ATP-OPT Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely working with 4-aminotetrahydropyran , a valuable heterocyclic primary amine, and attempting to couple it with an acrylate (e.g., ethyl acrylate, methyl acrylate) via an Aza-Michael addition .

While theoretically simple, this reaction often suffers from a critical selectivity issue: the Double Addition Problem . The secondary amine product is often more nucleophilic than the starting primary amine, leading to mixtures of mono-adducts (desired) and bis-adducts (tertiary amine impurities).

This guide provides a self-validating workflow to maximize the yield of your target species (assumed to be the mono-adduct secondary amine) while suppressing polymerization and side reactions.

Module 1: Reaction Pathway & Selectivity

Before troubleshooting, visualize the competing pathways governing your yield. The goal is to arrest the reaction at Product A and prevent the formation of Product B .

ReactionPathway Amine 4-Aminotetrahydropyran (Primary Amine) Mono Mono-Adduct (Secondary Amine) TARGET Amine->Mono k1 (Fast) + Acrylate Acrylate Acrylate (Michael Acceptor) Bis Bis-Adduct (Tertiary Amine) IMPURITY Mono->Bis k2 (Compelling) + Acrylate

Figure 1: Kinetic pathway of Aza-Michael addition. The challenge is ensuring k1 >> k2.

Module 2: Troubleshooting & Optimization (FAQ)

Issue 1: "I am seeing significant amounts of the Bis-Adduct (Tertiary Amine)."

Diagnosis: Stoichiometric imbalance or "Local Excess." The secondary amine product is chemically similar to the starting material. If an acrylate molecule encounters a product molecule before a starting amine molecule, over-alkylation occurs.

Corrective Protocol:

  • Invert Stoichiometry: Do not use a 1:1 ratio. Use 1.5 to 2.0 equivalents of 4-aminotetrahydropyran relative to the acrylate. The excess amine statistically "protects" the product from reacting again.

  • High-Dilution Addition: Dissolve the amine in your solvent (see Module 3). Add the acrylate dropwise over 30–60 minutes. This keeps the instantaneous concentration of acrylate low relative to the primary amine.

  • Temperature Control: Perform the addition at 0°C to Room Temperature . Higher temperatures increase the energy available for the second, more sterically hindered addition.

Issue 2: "The reaction is too slow / Low Conversion."

Diagnosis: Lack of proton transfer facilitation or improper solvent choice. The Aza-Michael mechanism involves a zwitterionic intermediate that requires proton transfer to stabilize.

Corrective Protocol:

  • Solvent Switch: Switch from aprotic solvents (THF, DCM) to Protic Solvents (Methanol or Ethanol) .

    • Why? Alcohols facilitate the necessary proton transfer via hydrogen bonding, significantly accelerating the reaction rate (

      
      ) without necessarily increasing temperature [1].
      
  • Catalysis: If the reaction is still sluggish (common with bulky acrylates), add a mild catalyst.

    • Silica Gel: Add 50% w/w Silica Gel to the reaction. It acts as a mild Lewis acid/surface catalyst and is easily filtered off [2].

    • Lewis Acids:

      
       or 
      
      
      
      (5-10 mol%) are highly effective but require aqueous workup.
Issue 3: "My reaction mixture turned into a solid gel."

Diagnosis: Radical Polymerization of the Acrylate. Acrylates are prone to self-polymerization initiated by light, heat, or trace peroxides.

Corrective Protocol:

  • Inhibitors: Ensure your acrylate source contains a radical inhibitor (e.g., MEHQ). If you distilled the acrylate recently, you may have removed it. Add 100-200 ppm of MEHQ or BHT.

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Oxygen: Do not purge with Nitrogen too aggressively if using MEHQ; some inhibitors require trace oxygen to function. A simplified "blanket" of inert gas is sufficient.

Module 3: Optimized Experimental Protocol

This protocol prioritizes Mono-Selectivity and Green Chemistry principles (High Atom Economy, Low Toxicity).

Materials
  • Amine: 4-Aminotetrahydropyran (1.5 equiv)

  • Michael Acceptor: Ethyl Acrylate (1.0 equiv)

  • Solvent: Methanol (Concentration: 2.0 M - High concentration favors kinetics)

  • Catalyst (Optional): Silica Gel (200-400 mesh, 0.5 g per mmol acrylate)

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, dissolve 4-aminotetrahydropyran (15 mmol) in Methanol (5 mL).

  • Catalyst Addition (Optional): If using Silica Gel, add it now and stir to create a suspension.

  • Controlled Addition: Cool the mixture to 0°C. Add Ethyl Acrylate (10 mmol) dropwise via syringe pump or addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin or KMnO4). The acrylate spot should disappear.

  • Workup:

    • If Silica used: Filter through a sintered glass funnel; wash the pad with Methanol.

    • Concentration: Evaporate the solvent under reduced pressure.[1]

  • Purification:

    • The residue contains Product + Excess Amine.

    • High Vacuum: If the boiling point of 4-aminotetrahydropyran allows, remove excess amine via high vacuum/Kugelrohr distillation.

    • Chromatography: If distillation is not feasible, use column chromatography. The polarity difference between the Primary Amine (Start), Secondary Amine (Mono), and Tertiary Amine (Bis) is usually sufficient for separation on Silica (DCM/MeOH gradients).

Module 4: Data & Decision Support

Solvent & Catalyst Impact Table
Solvent SystemCatalystRate (

)
Selectivity (Mono:Bis)Notes
Methanol NoneHigh90:10Recommended. H-bonding promotes PT.
Ethanol NoneHigh88:12Good alternative to MeOH.
Acetonitrile NoneLow95:5Slow, but high selectivity due to kinetics.
Solvent-Free Silica GelMedium85:15Greenest method; requires careful temp control.
THF

Very High70:30Fast, but risks over-alkylation.
Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC Conversion Is Acrylate Consumed? CheckTLC->Conversion SelectivityCheck Check Product Ratio (Mono vs Bis) Conversion->SelectivityCheck Yes LowConv Problem: Low Conversion Conversion->LowConv No HighBis Problem: High Bis-Adduct SelectivityCheck->HighBis High Bis % SolBis Solution: 1. Increase Amine Eq (1.5x) 2. Lower Temp 3. Dilute Acrylate Feed SelectivityCheck->SolBis Fix SolConv Solution: 1. Switch to MeOH 2. Add Silica Gel 3. Check Amine Purity LowConv->SolConv Fix

Figure 2: Decision logic for optimizing reaction conditions.

References

  • RSC Polymer Chemistry: "Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS."[2] (Discusses solvent effects and H-bonding acceleration).

  • NIH / PubMed Central: "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions." (Validates heterogeneous catalysis for selectivity).

  • MDPI: "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating." (Comparison of thermal vs. catalytic methods).

  • Organic Chemistry Portal: "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition." (Reference for Lewis Acid catalysis alternatives).

Sources

Troubleshooting low yields in reductive amination of oxan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yields in the Synthesis of 4-Aminotetrahydropyrans

Executive Summary: The "Deceptive" Substrate

You are likely here because your reductive amination of oxan-4-one (tetrahydro-4H-pyran-4-one) failed to meet yield expectations (>80%), despite appearing to be a simple six-membered cyclic ketone.

While structurally similar to cyclohexanone, oxan-4-one presents two distinct challenges that cause standard protocols to fail:

  • Electronic Deactivation: The inductive effect of the ether oxygen at the 4-position destabilizes the developing positive charge on the iminium intermediate, often shifting the equilibrium back toward the ketone.

  • LogP & Polarity: The resulting amine product contains both a basic nitrogen and an ether oxygen, significantly lowering the LogP. Up to 50% of yield loss occurs during aqueous workup , not the reaction itself.

This guide moves beyond generic "textbook" advice to address these specific failure modes.

Diagnostic Module: Triage Your Reaction

Before changing reagents, identify where the mass balance is going using this logic flow.

TroubleshootingTree Start Analyze Crude Reaction (LCMS / 1H NMR) Result1 Result: High % of Oxan-4-ol (Alcohol) Start->Result1 Peak M+18 (Alcohol) Result2 Result: Unreacted Ketone & Amine Start->Result2 Peak M+1 (Ketone) Result3 Result: Clean Conversion but Low Isolated Yield Start->Result3 Product Mass Present Action1 Diagnosis: Direct Reduction Fix: Switch to STAB or Pre-form Imine Result1->Action1 Action2 Diagnosis: Poor Equilibrium Fix: Add Ti(OiPr)4 or Molecular Sieves Result2->Action2 Action3 Diagnosis: Phase Loss Fix: Avoid Aq. Workup Use SCX or DCM:IPA extraction Result3->Action3

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss.

Technical Deep Dive: The Mechanics of Failure

Issue A: The "Direct Reduction" Trap

In reductive amination, there is a race between two pathways:

  • Pathway A (Desired): Ketone + Amine ⇌ Imine → Product

  • Pathway B (Undesired): Ketone + Hydride → Alcohol (Dead End)

If you use Sodium Borohydride (NaBH₄) without pre-forming the imine, Pathway B often wins because oxan-4-one is reduced faster than the imine forms.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] It is sterically bulky and electron-deficient, making it negligible at reducing ketones but highly active toward imines [1].

Issue B: The "Invisible" Product (Workup)

The 4-aminotetrahydropyran scaffold is highly polar.

  • The Trap: Partitioning between Water/Ethyl Acetate usually results in the product staying in the aqueous layer.

  • The Fix:

    • Do not use dilute HCl to wash the organic layer; you will protonate the amine and lose it all.

    • Extraction Solvent: Use DCM:IPA (3:1) or Chloroform:IPA (3:1) instead of EtOAc.

    • Purification: Use a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge. Catch the amine, wash non-polar impurities with MeOH, and release the product with 2M NH₃/MeOH.

Reagent Selection Matrix

ReagentReagent TypeBest For...Risk Factor
STAB (NaBH(OAc)₃)Mild HydrideStandard Protocol. High chemoselectivity for imines.Slow reaction with sterically hindered amines.
Ti(OiPr)₄ Lewis Acid / DehydratorWeak Amines. Forces imine formation by scavenging water.Must be followed by NaBH₄ or NaCNBH₃.[1] Requires strict anhydrous conditions.
NaCNBH₃ HydrideAcidic Conditions. Stable at low pH (pH 3-5).Toxic (Cyanide generation). Harder to quench safely.
NaBH₄ Strong HydridePre-formed Imines only. High Risk. Will reduce unreacted ketone to alcohol immediately.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Recommended for primary amines and unhindered secondary amines. Based on the Abdel-Magid protocol [1].

  • Setup: In a dry flask, dissolve Oxan-4-one (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .

    • Note: DCE is faster, but THF is safer.

  • Acidification: Add Acetic Acid (1.0 - 1.5 equiv).

    • Critical: The pH must be ~5-6 to catalyze imine formation without inhibiting the hydride.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup (Crucial):

    • Extract 3x with DCM . (If yield is low, switch to DCM:IPA 3:1).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: The "Titanium Boost" (Ti(OiPr)₄ Method)

Recommended for unreactive amines (e.g., anilines, electron-poor amines) or when Protocol A fails to show conversion. Based on the Bhattacharyya protocol [2].

  • Imine Formation: Combine Oxan-4-one (1.0 equiv) and Amine (1.0–1.2 equiv) in neat Titanium(IV) isopropoxide (1.5–2.0 equiv).

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

  • Stirring: Stir under Argon for 4–6 hours (or overnight) to drive imine formation. Ti(OiPr)₄ acts as both Lewis acid and water scavenger.

  • Dilution: Dilute the viscous mixture with Ethanol or Methanol (10 mL per gram of substrate).

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic!).

    • Why NaBH₄? The imine is already formed and "locked" to the Titanium; NaBH₄ is cheaper and faster here than STAB.

  • Quench (The "White Sludge" Phase): Add water (1 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

  • Purification: The filtrate contains your product. Concentrate and purify.

Visualizing the Mechanism

Understanding the competitive pathways helps in choosing the right protocol.

ReactionMechanism Ketone Oxan-4-one Intermediate Hemiaminal Ketone->Intermediate + Amine Alcohol Oxan-4-ol (Waste Product) Ketone->Alcohol Reduced by NaBH4 (If Imine slow to form) Amine Amine (R-NH2) Imine Iminium Ion (Target Intermediate) Intermediate->Imine - H2O (Promoted by Ti(OiPr)4 or AcOH) Product Amino-Tetrahydropyran (Desired Product) Imine->Product Reduced by STAB (Selective)

Figure 2: Reaction pathways. The goal is to accelerate the upper path (Imine formation) and select a reducing agent that ignores the lower path (Direct Ketone reduction).

FAQ: Common User Queries

Q: Can I use Methanol as the solvent for the STAB protocol? A: Avoid if possible. STAB reacts with methanol (solvolysis), decomposing the reagent and generating H₂ gas. If you must use MeOH for solubility, use NaCNBH₃ instead, or use the Ti(OiPr)₄ protocol followed by NaBH₄.

Q: My LCMS shows product, but I isolate nothing. Is it volatile? A: Unlikely. It is likely water-soluble. If your product is a secondary amine, it may form a hydrochloride salt during workup if exposed to acid. Ensure your final evaporation is from a basic or neutral organic fraction. Try an SCX-2 catch-and-release protocol.

Q: The reaction freezes when I add Ti(OiPr)₄. What do I do? A: This is common on small scales. Ti(OiPr)₄ has a high freezing point and viscosity. You can gently warm it to 40°C to ensure mixing, or add a small volume of dry THF to maintain stirring.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][5]

  • Bhattacharyya, S. (1995).[7] Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.[7] The Journal of Organic Chemistry, 60(15), 4928–4929.[7]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shifts of Tetrahydropyran-4-yl Ring Protons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and synthetic organic molecules. Its conformational flexibility and the stereochemical relationships of its substituents are critical to its biological activity and chemical reactivity. 1H NMR spectroscopy stands as the most powerful tool for elucidating the three-dimensional structure of THP-containing compounds in solution. This guide provides an in-depth analysis of the 1H NMR chemical shifts of the tetrahydropyran-4-yl (THP-4-yl) ring protons, offering a comparative framework based on substituent effects and stereochemistry, supported by experimental data.

The Fundamental Spectrum: Understanding the Tetrahydropyran Ring

The tetrahydropyran ring adopts a chair conformation, which rapidly interconverts at room temperature. This rapid ring-flipping often leads to averaged signals in the 1H NMR spectrum.[1][2][3] However, in substituted THP rings, one chair conformer is often more stable, allowing for the distinction between axial and equatorial protons.

The parent, unsubstituted tetrahydropyran molecule in CDCl3 displays three main groups of signals:

  • ~3.65 ppm: Protons at C2 and C6 (adjacent to the ring oxygen). These are the most deshielded due to the oxygen's inductive effect.[4]

  • ~1.64 ppm and ~1.57 ppm: Protons at C3, C5, and C4. These methylene protons are in a more alkane-like environment and thus appear further upfield.[5]

The key to detailed structural analysis lies in understanding how substituents at the 4-position disrupt this symmetry and influence the chemical shifts of each ring proton.

Conformational Landscape and its NMR Signature

The orientation of a substituent at the C4 position has a profound impact on the chemical shifts of the entire ring system. This is primarily due to steric and electronic effects that are transmitted through the chair framework.

Caption: Interconversion of chair conformers for a 4-substituted THP ring.

Comparative Analysis: The Influence of 4-Substituents

The electronic nature of the substituent at C4 is a primary determinant of the chemical shifts of the ring protons. We can broadly categorize these into electron-withdrawing and electron-neutral/donating groups.

Category 1: Electron-Withdrawing Substituents (EWG)

Groups like hydroxyl (-OH), cyano (-CN), or the carbonyl of a ketone (-C=O) significantly deshield adjacent protons.

  • Proton at C4 (H4): When an EWG is attached to C4, the geminal proton (H4) experiences a strong deshielding effect, shifting it significantly downfield. For example, in tetrahydropyran-4-ol, this proton signal appears around 3.8-4.0 ppm.

  • Protons at C3/C5: The inductive effect of the EWG is transmitted to the neighboring C3 and C5 protons. Typically, the equatorial protons (H3eq, H5eq) are deshielded more than the axial ones (H3ax, H5ax).

  • Protons at C2/C6: The effect on the more distant C2/C6 protons is less pronounced but still observable.

Data Comparison: Unsubstituted vs. 4-Substituted THPs

CompoundSolventH2/H6 (ax)H2/H6 (eq)H3/H5 (ax)H3/H5 (eq)H4 (ax)H4 (eq)
Tetrahydropyran[5]CDCl3/CFCl33.363.891.451.681.561.56
4-Hydroxy-THP (ax-OH)[5]CDCl3/CFCl33.473.991.691.69-3.81
4-Hydroxy-THP (eq-OH)[5]CDCl3/CFCl33.353.981.831.451.11-
4-Cyano-THP[6]CDCl3~3.7-4.0~3.7-4.0~1.9-2.1~1.9-2.1~2.9-3.1~2.9-3.1
Tetrahydro-4H-pyran-4-one[7]CDCl33.84 (t)3.84 (t)2.41 (t)2.41 (t)--

Note: Data for 4-Cyano-THP and the ketone are for rapidly flipping rings at room temperature, presenting averaged signals. Low-temperature NMR would be required to resolve individual axial and equatorial protons.[8]

The data clearly shows that an equatorial hydroxyl group in 4-hydroxy-THP causes a significant downfield shift for the axial H3/H5 protons (1.83 ppm) compared to the unsubstituted ring (1.45 ppm). Conversely, the axial proton at C4 (H4ax) is shifted significantly upfield to 1.11 ppm.[5] This upfield shift is a classic consequence of 1,3-diaxial interactions.

G Influence of an Axial Substituent on Chemical Shifts O O C2 C2 O->C2 C3 C3 C2->C3 C4 C4 C3->C4 H3ax H3ax C3->H3ax axial C5 C5 C4->C5 Xax Xax C4->Xax axial C6 C6 C5->C6 H5ax H5ax C5->H5ax axial C6->O Xax->H3ax 1,3-Diaxial Interaction (Steric Deshielding) Xax->H5ax

Caption: 1,3-diaxial interactions from an axial substituent at C4.

Category 2: Anisotropic Effects

Substituents containing π-systems, such as a phenyl ring, introduce anisotropic effects. The induced magnetic field from the ring current can either shield or deshield nearby protons, depending on their spatial location relative to the π-cloud.[9] Protons located above or below the face of the aromatic ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield). This can lead to complex and often counter-intuitive shifts in the THP ring protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To reliably compare chemical shifts, a standardized and rigorous experimental approach is paramount.

1. Sample Preparation:

  • Analyte: Accurately weigh ~5-10 mg of the tetrahydropyran derivative.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. CDCl3 is a common starting point for non-polar to moderately polar compounds.

  • Standard: Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[10]

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.

2. NMR Instrument Setup & Acquisition (for a 400-600 MHz Spectrometer):

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity. This is critical for achieving sharp lines and high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse (zg or zg30) experiment is usually sufficient.

    • Spectral Width (SW): Set a spectral width of ~12-16 ppm to ensure all signals, including potential impurities and solvent peaks, are captured.

    • Number of Scans (NS): For a ~5-10 mg sample, 16 to 64 scans are typically adequate.

    • Relaxation Delay (D1): Use a relaxation delay of at least 2-5 seconds. This is crucial for allowing full relaxation of the nuclei between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): Aim for an acquisition time of 2-4 seconds to ensure good digital resolution.

3. Data Processing:

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automatic or manual baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate all signals corresponding to the THP-4-yl ring protons to confirm proton counts.

References

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1751-1759.
  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. RSC Publishing.
  • ChemicalBook. (n.d.). Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Cyanotetrahydro-4H-pyran(4295-99-2) 1H NMR spectrum. ChemicalBook.
  • ResearchGate. (2004). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C.
  • Turovska, B., et al. (n.d.). Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. Beilstein Journals.
  • Unknown. (n.d.).
  • ECHEMI. (n.d.).
  • Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. Chemistry Stack Exchange.
  • ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum. ChemicalBook.
  • University College London. (n.d.). Chemical shifts. UCL.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • Ali, A. H., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of the Serbian Chemical Society.
  • Reddit. (2019, August 20). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Reddit.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Beta-Alanine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous differentiation of


-alanine methyl ester from its structural isomer, 

-alanine methyl ester, is a critical analytical challenge in peptide synthesis, metabolomics, and drug development. While both compounds share the molecular formula

and a molecular weight of 103.12 Da, their mass spectrometry (MS) fragmentation signatures are distinct.

The Core Distinction:

  • 
    -Alanine Methyl Ester:  Characterized by a dominant base peak at 
    
    
    
    44
    due to
    
    
    -cleavage yielding the ethylidene-ammonium ion (
    
    
    ).
  • 
    -Alanine Methyl Ester:  Characterized by a dominant base peak at 
    
    
    
    30
    due to
    
    
    -cleavage yielding the methylene-ammonium ion (
    
    
    ).

This guide details the mechanistic causality of these patterns, provides validated experimental protocols, and offers a self-validating workflow for isomer identification.

Mechanistic Deep Dive: The Physics of Fragmentation

To interpret the spectra accurately, one must understand the behavior of the radical cation (


) formed during Electron Ionization (EI). The position of the amine group relative to the carbonyl group dictates the primary bond cleavage.
The "Alpha-Cleavage" Rule

In aliphatic amines and amino esters, the ionization energy of the nitrogen lone pair is lower than that of


-bonds. The radical cation initially localizes on the nitrogen. The most favorable fragmentation is 

-cleavage
, where the

bond adjacent to the nitrogen atom breaks to form a resonance-stabilized immonium ion.
Case A:

-Alanine Methyl Ester

Structure:



  • Ionization: Electron removal from N.

  • Cleavage: The bond between the

    
    -carbon (holding the amine) and the carbonyl carbon breaks.
    
  • Result: Loss of the carbomethoxy radical (

    
    , 59 Da).
    
  • Detected Ion:

    
    .
    
Case B:

-Alanine Methyl Ester

Structure:


[1][2][3]
  • Ionization: Electron removal from N.

  • Cleavage: The bond between the

    
    -carbon (next to N) and the 
    
    
    
    -carbon (next to carbonyl) breaks.
  • Result: Loss of the methyl acetate radical (

    
    , 73 Da).
    
  • Detected Ion:

    
    .
    
Visualization of Fragmentation Pathways

The following diagrams illustrate the precise bond-breaking events that distinguish the two isomers.

FragmentationPathways cluster_alpha Alpha-Alanine Methyl Ester Pathway cluster_beta Beta-Alanine Methyl Ester Pathway Alpha_Mol Alpha-Ala-OMe (M+) m/z 103 [CH3-CH(NH2)-COOMe]+. Alpha_Frag Base Peak m/z 44 [CH3-CH=NH2]+ Alpha_Mol->Alpha_Frag Alpha-Cleavage (Loss of Carbonyl group) Alpha_Loss Neutral Loss .COOMe (59 Da) Alpha_Mol->Alpha_Loss Beta_Mol Beta-Ala-OMe (M+) m/z 103 [NH2-CH2-CH2-COOMe]+. Beta_Frag Base Peak m/z 30 [CH2=NH2]+ Beta_Mol->Beta_Frag Alpha-Cleavage (Loss of Acetate side chain) Beta_Loss Neutral Loss .CH2COOMe (73 Da) Beta_Mol->Beta_Loss

Figure 1: Comparative fragmentation pathways. Note the distinct carbon backbone cleavage points resulting in m/z 44 vs. m/z 30.

Comparative Data Analysis

The following table summarizes the diagnostic ions. Use this for rapid peak assignment in your mass spectra.

Feature

-Alanine Methyl Ester

-Alanine Methyl Ester
Mechanistic Origin
Molecular Ion (

)

103 (Weak)

103 (Weak)
Intact radical cation.
Base Peak (100%)

30

44
Primary

-cleavage product (Diagnostic).
Methoxy Loss

72

72
Simple cleavage of

(31 Da). Common to both.
Amine Fragment


Stability of the immonium ion.
McLafferty Possible minor ionsLess likely

-isomer structure allows H-transfer, but

-cleavage dominates.[4]

Critical Note: In ESI-MS/MS (Tandem MS), you will observe the protonated parent


 at 

104. Upon collision-induced dissociation (CID), the daughter ions will follow similar stability rules, often showing

30 or 44 as low-mass fragments, or losses of ammonia (

) and methanol (

).

Validated Experimental Protocol

To ensure reproducible fragmentation, sample preparation is as vital as the instrument method. The following protocol converts free amino acids to their methyl esters for GC-MS or direct insertion probe analysis.

Derivatization (Acid-Catalyzed Esterification)

This method ensures complete conversion without inducing racemization or degradation.

  • Reagent Prep: Prepare 3 M HCl in dry methanol. (Add acetyl chloride dropwise to chilled, anhydrous methanol).

  • Incubation: Add 1.0 mL of reagent to 1-2 mg of dry

    
    -alanine.
    
  • Heating: Cap tightly and heat at 60°C for 60 minutes.

  • Workup: Evaporate solvent under a stream of nitrogen at 40°C until dry.

  • Reconstitution: Dissolve the residue (hydrochloride salt) in 100

    
    L of methanol or acetonitrile for analysis.
    
Mass Spectrometry Acquisition Parameters
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (Standardizes fragmentation for library comparison).

  • Source Temperature: 230°C.

  • Scan Range:

    
     25–150 (Must include low mass range to detect 
    
    
    
    30).
  • Threshold: Set low enough to detect the weak molecular ion at

    
     103.
    

Identification Workflow (Decision Tree)

Use this logical flow to validate your sample identity.

DecisionTree Start Start: Acquire MS Spectrum (Precursor m/z 103 or 104) CheckMass Check Low Mass Region (m/z 20 - 60) Start->CheckMass Decision1 Is Base Peak m/z 44? CheckMass->Decision1 ResultAlpha Identification: Alpha-Alanine Methyl Ester Decision1->ResultAlpha Yes Decision2 Is Base Peak m/z 30? Decision1->Decision2 No ResultBeta Identification: Beta-Alanine Methyl Ester Decision2->ResultBeta Yes Ambiguous Ambiguous Result Check Derivatization Efficiency or Co-elution Decision2->Ambiguous No

Figure 2: Logic flow for distinguishing alanine methyl ester isomers based on base peak analysis.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Beta-Alanine Methyl Ester." National Institute of Standards and Technology. Accessed February 2026.[5]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Sigma-Aldrich. "Beta-Alanine Methyl Ester Hydrochloride Product Sheet."[2] Merck KGaA. Accessed February 2026.[5]

  • PubChem. "Beta-Alanine Methyl Ester Compound Summary."[3] National Library of Medicine. Accessed February 2026.[5] [3]

  • University of Arizona. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Chemistry. Accessed February 2026.[5]

Sources

Solubility & Physicochemical Profiling: Tetrahydropyran vs. Cyclohexyl Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the modulation of lipophilicity and aqueous solubility is a critical optimization step. This guide compares two prevalent saturated heterocyclic scaffolds: Tetrahydropyran (THP) and Cyclohexyl Amine derivatives.

While both scaffolds serve as bioisosteres for cyclohexane to lower LogP, they offer distinct solubility profiles and safety implications. Cyclohexyl amine derivatives provide high solubility via ionization at physiological pH but carry risks of hERG inhibition and phospholipidosis due to their basicity. Tetrahydropyran derivatives offer a pH-independent solubility profile driven by hydrogen bond acceptance (HBA) and reduced lipophilicity, making them a superior choice for neutral scaffold design when basicity is a liability.

Mechanistic Basis of Solubility

Structural & Electronic Properties

The solubility differences between these scaffolds stem from their ability to interact with the aqueous solvent shell.

  • Tetrahydropyran (THP): Contains a cyclic ether oxygen. It acts as a weak Hydrogen Bond Acceptor (HBA) but has no Hydrogen Bond Donor (HBD) capability. It lowers the partition coefficient (LogP) relative to cyclohexane (~0.9 vs ~3.4) without introducing a charge.

  • Cyclohexyl Amine: Contains a basic nitrogen (primary, secondary, or tertiary). It acts as both an HBA and HBD. Crucially, it is ionizable (pKa ~9–11 for simple amines), meaning it exists predominantly as a cationic species at physiological pH (7.4) and gastric pH (1.2).

Solvation Thermodynamics

The dissolution process is governed by the equation


.
  • THP Solvation: Driven by the dipole-dipole interaction between water and the ether oxygen. The "hydrophobic effect" is reduced compared to cyclohexane, but the lack of ionization means solubility is purely intrinsic (

    
    ).
    
  • Amine Solvation: Driven by ion-dipole interactions (highly exothermic,

    
    ). The protonated ammonium species forms a strong hydration shell, significantly boosting solubility compared to the neutral species.
    
Visualization: Solvation Mechanism

The following diagram illustrates the interaction modes of both scaffolds with water.

SolvationMechanism cluster_THP Tetrahydropyran (Neutral) cluster_Amine Cyclohexyl Amine (Cationic pH < pKa) THP_Node THP Scaffold (Ether Oxygen) Comparison Outcome: THP = Moderate, Stable Solubility Amine = High, pH-Dependent Solubility Water1 H2O (H-Bond Donor) Water1->THP_Node Weak H-Bond (Acceptor only) Amine_Node Amine Scaffold (Protonated NH3+) Water2 H2O Cluster Water2->Amine_Node Strong Ion-Dipole Interaction

Figure 1: Mechanistic comparison of solvation. THP relies on weak H-bonding, while protonated amines leverage strong ion-dipole interactions.

Comparative Analysis: Data & Performance

Physicochemical Profile Comparison

The table below synthesizes data for representative matched molecular pairs (MMP) where a cyclohexane ring is replaced by THP or Cyclohexyl amine.

FeatureCyclohexaneTetrahydropyran (THP)Cyclohexyl Amine
LogP (Approx) ~3.4~0.95~1.2 (Neutral) / -1.5 (Cation)
pKa NeutralNeutral~10.6 (Primary amine)
H-Bond Acceptors 01 (Ether O)1 (N lone pair)
H-Bond Donors 001-2 (depending on sub.)
Solubility (pH 7.4) Very Low (< 1 µM)Moderate (Intrinsic)High (Ionized)
Metabolic Risk Oxidation (CYP450)Generally StableN-Dealkylation / Oxidation
Tox Liability LowLowhERG / Phospholipidosis
The "Solubility Cliff"
  • THP: Offers a "flat" solubility profile across the pH range 1–10. This is advantageous for controlled release formulations where pH-independent dissolution is desired.

  • Amine: Exhibits a "solubility cliff." Solubility may drop by 1000-fold as pH increases from gastric (pH 1.2) to intestinal (pH 6.8–7.4), potentially leading to precipitation in the small intestine (common cause of low oral bioavailability for BCS Class II bases).

Strategic Decision Framework

When should you choose THP over an Amine? Use this decision logic.

DecisionTree Start Objective: Lower LogP of Scaffold CheckBasicity Is a Basic Center Tolerated? Start->CheckBasicity YesBasic Yes: Can tolerate Ionization CheckBasicity->YesBasic Yes NoBasic No: Need Neutral Scaffold CheckBasicity->NoBasic No SelectAmine Select Cyclohexyl Amine (Watch for hERG/Phospholipidosis) YesBasic->SelectAmine SelectTHP Select Tetrahydropyran (THP) (Safe, pH-independent) NoBasic->SelectTHP hERG_Check Does molecule have hERG liability? SelectAmine->hERG_Check SwitchToTHP Switch to THP (Remove Basic Center) hERG_Check->SwitchToTHP Yes (Risk) KeepAmine Optimize pKa/Sterics hERG_Check->KeepAmine No (Safe)

Figure 2: Decision tree for scaffold selection in lead optimization.

Experimental Protocols

To validate the solubility differences experimentally, two distinct assays are required.

Protocol A: Kinetic Solubility (High Throughput)

Used for early-stage screening to detect precipitation from DMSO stocks.

  • Preparation: Prepare 10 mM stock solution of the test compound in DMSO.

  • Dilution: Add 5 µL of stock to 245 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm solubility filter plate to remove precipitate.

  • Analysis: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Gold Standard)

Used for lead candidates to determine equilibrium solubility (


).
  • Saturation: Add excess solid compound (~1–2 mg) to 1 mL of buffer (pH 7.4 and pH 2.0) in a glass vial.

  • Equilibration: Cap and rotate/shake for 24–48 hours at 25°C. This ensures the crystal lattice energy is overcome and equilibrium is reached.

  • pH Check: Measure the pH of the supernatant at the end of the experiment (crucial for amines, as self-buffering can shift pH).

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through PVDF membrane.

  • Quantification: Dilute supernatant with mobile phase and quantify via HPLC-UV against a calibration curve.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay Protocols. Enamine.net. Link

  • Pike, K. G., et al. (2018). Optimization of the ATM Kinase Inhibitor AZD0156: From Hit to Lead. Journal of Medicinal Chemistry. (Example of THP utility). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on aqueous solubility, prediction of melting point and solubility. Drug Discovery Today. Link

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Link

Lipophilicity Showdown: A Comparative Guide to Oxane and Cyclohexane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate chess game of drug design, every molecular move counts. The choice of a scaffold—the core structure of a potential drug molecule—can dictate its ultimate success or failure. Among the most fundamental properties we manipulate is lipophilicity, the "fat-loving" nature of a molecule, which profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3][4] This guide provides an in-depth comparison of two common six-membered saturated rings: the all-carbon cyclohexane and its oxygen-containing counterpart, oxane (tetrahydropyran). We will dissect their lipophilicity profiles, explore the underlying physicochemical principles, and provide actionable insights for scaffold selection in medicinal chemistry.

The Central Role of Lipophilicity in Pharmacokinetics

Lipophilicity is a critical physicochemical parameter that governs how a drug candidate behaves in the body.[3][5] It is most commonly quantified as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between a non-polar lipid phase (typically n-octanol) and a polar aqueous phase (water).[5][6]

  • High LogP (More Lipophilic): Molecules with a high LogP value preferentially partition into lipid environments. This can enhance absorption through lipid-rich biological membranes and improve binding to hydrophobic pockets in target proteins.[][5] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, high plasma protein binding, and potential toxicity.[3]

  • Low LogP (More Hydrophilic): Conversely, molecules with a low LogP are more water-soluble. While this can improve their formulation and reduce metabolic clearance, very low lipophilicity may hinder their ability to cross cell membranes to reach intracellular targets.[5]

Achieving an optimal LogP, often considered to be in the range of 0 to 3 for oral drugs, is a key objective in the lead optimization phase of drug discovery.[3]

Oxane vs. Cyclohexane: A Tale of One Atom

The fundamental difference between the oxane and cyclohexane scaffolds is the substitution of a methylene group (-CH₂-) in cyclohexane with an oxygen atom in oxane. This single atomic change has profound consequences for the molecule's physicochemical properties.

// Structural representations Cyc [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8078&t=l", shape=none]; Oxa [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8894&t=l", shape=none];

// Positioning structural images below the descriptive nodes {rank=same; a; b;} {rank=same; Cyc; Oxa;} a -> Cyc [style=invis]; b -> Oxa [style=invis]; } Caption: Structural and property differences between cyclohexane and oxane.

The oxygen atom in the oxane ring introduces two key features absent in cyclohexane:

  • Polarity: Oxygen is significantly more electronegative than carbon, creating a dipole moment within the oxane ring and increasing its overall polarity.

  • Hydrogen Bond Acceptor: The lone pairs of electrons on the oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with water and other protic solvents.

These factors inherently increase oxane's affinity for the aqueous phase compared to the purely non-polar, hydrocarbon nature of cyclohexane.

Quantitative Comparison of LogP Values

The theoretical impact of the oxygen heteroatom is clearly reflected in the experimentally determined and computationally predicted LogP values for these two scaffolds. As the data below illustrates, the substitution of a single carbon with an oxygen atom results in a dramatic reduction in lipophilicity.

ScaffoldMolecular FormulaStructureExperimental LogPCalculated XLogP3Source
Cyclohexane C₆H₁₂C1CCCCC13.443.4[7]
Oxane (Tetrahydropyran) C₅H₁₀OC1CCOCC10.950.9[8]

Analysis: Cyclohexane is substantially more lipophilic than oxane, with a LogP value that is approximately 2.5 units higher . This corresponds to cyclohexane having a preference for the octanol phase that is over 300 times greater than that of oxane. This significant difference is a direct consequence of the polarity and hydrogen-bonding capability imparted by the oxygen atom in the oxane ring.[9][10]

Strategic Application in Medicinal Chemistry

The choice between an oxane and a cyclohexane scaffold is a strategic decision made to fine-tune a drug candidate's properties.

  • When to Use Cyclohexane: The cyclohexyl group is an excellent choice when the goal is to increase the lipophilicity and size of a molecule.[11] It can serve as a rigid, three-dimensional bioisostere for a phenyl group or a t-butyl group, often used to fill a deep, greasy (hydrophobic) pocket in a target protein to enhance binding affinity.[11]

  • When to Use Oxane: The oxane scaffold is a powerful tool for "de-risking" a compound that is excessively lipophilic. In a process known as "scaffold hopping" or bioisosteric replacement, a chemist might replace a cyclohexane or phenyl ring with an oxane ring to:

    • Reduce Lipophilicity (LogP): This is the primary driver. Lowering LogP can improve aqueous solubility, reduce metabolic clearance, and mitigate toxicity associated with high lipophilicity.[12]

    • Improve Solubility: The increased polarity and hydrogen bonding capacity of the oxane ring generally leads to better solubility in aqueous media.

    • Introduce a Hydrogen Bond Acceptor: The ring oxygen can form a critical hydrogen bond with a residue in the target's active site, potentially increasing binding affinity and selectivity.

This strategy of using saturated heterocycles to modulate physicochemical properties is a cornerstone of modern medicinal chemistry.[13][14][15]

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for the experimental determination of LogP.[16] Its direct measurement of the partitioning phenomenon provides the most reliable data, against which other methods are often validated.[17]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a test compound.

Materials:

  • Test compound

  • n-Octanol (reagent grade or higher)

  • Purified water (e.g., Milli-Q) or appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • Glass centrifuge tubes with PTFE-lined screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Methodology:

Step 1: Pre-saturation of Solvents

  • Causality: To ensure that the two phases do not change volume or composition during the experiment due to mutual solubility, they must be pre-saturated.

  • Combine n-octanol and water (or buffer) in a large separation funnel in a 1:1 ratio.

  • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

  • Allow the phases to separate completely for at least another 24 hours.

  • Carefully drain each phase into separate, sealed storage vessels. These are your working solvents.

Step 2: Preparation of Test Compound Stock Solution

  • Prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

Step 3: Partitioning

  • In a centrifuge tube, add a precise volume of the pre-saturated aqueous phase and the pre-saturated n-octanol stock solution. The volume ratio can be adjusted depending on the expected LogP, but a 1:1 ratio is common.

  • Cap the tube tightly and shake vigorously until equilibrium is reached. This can take anywhere from 5 minutes to several hours. A minimum of 30 minutes of shaking is a common starting point.

    • Trustworthiness: Reaching true equilibrium is critical for accuracy. It is advisable to run a preliminary experiment to determine the minimum shaking time required for the LogP value to become constant.

Step 4: Phase Separation

  • Centrifuge the tubes at a moderate speed (e.g., 2000 x g) for 10-20 minutes to ensure a clean and complete separation of the two phases.

    • Causality: Centrifugation breaks up any micro-emulsions that may have formed, which would otherwise interfere with accurate sampling.[17]

Step 5: Sampling and Analysis

  • Carefully remove an aliquot from each phase for concentration analysis. Avoid disturbing the interface.

  • Dilute the aliquots as necessary with the appropriate solvent (mobile phase for HPLC).

  • Analyze the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases using a validated analytical method.

Step 6: Calculation of LogP

  • Calculate the partition coefficient, P:

    • P = [organic] / [aqueous]

  • Calculate the LogP:

    • LogP = log₁₀(P)

G A 1. Pre-saturate Solvents (n-Octanol & Water/Buffer) B 2. Prepare Compound Stock in pre-saturated n-Octanol A->B Use for stock prep C 3. Mix Octanol Stock & Aqueous Phase in defined ratio B->C D 4. Shake to Equilibrium C->D E 5. Centrifuge for Phase Separation D->E F 6. Sample Aqueous & Organic Phases E->F G 7. Analyze Concentration (e.g., by HPLC) F->G H 8. Calculate P = [Org]/[Aq] and LogP = log10(P) G->H

A Note on Computational LogP Methods

While experimental determination is the gold standard, numerous computational methods exist for predicting LogP, which are invaluable for virtual screening of large compound libraries.[18] These methods generally fall into two categories:

  • Fragment-based methods (e.g., ClogP): These calculate LogP by summing the contributions of individual molecular fragments and applying correction factors.[18][19]

  • Atom-based methods (e.g., AlogP, XLogP3): These sum the contributions of individual atoms based on their type and environment.[18][19]

It is crucial to recognize that different algorithms can produce different LogP values, and their accuracy can vary depending on the chemical space being analyzed.[19][20] Therefore, calculated values should be used as reliable estimates, with experimental confirmation for key compounds.

Conclusion

The choice between an oxane and a cyclohexane scaffold is a clear demonstration of how subtle atomic changes can be leveraged to achieve significant shifts in physicochemical properties.

  • Cyclohexane is the more lipophilic scaffold (LogP ≈ 3.44), making it suitable for filling hydrophobic pockets and increasing a molecule's overall lipophilicity.

  • Oxane is substantially more hydrophilic (LogP ≈ 0.95) due to the introduction of a polar, hydrogen-bond-accepting oxygen atom. It serves as an essential tool for medicinal chemists to reduce lipophilicity, improve aqueous solubility, and introduce new polar interactions, thereby optimizing a compound's ADMET profile.

Understanding the distinct lipophilicity profiles of these two scaffolds empowers researchers to make more informed and strategic decisions in the rational design of next-generation therapeutics.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

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  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]

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  • Virtual Computational Chemistry Laboratory. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]

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  • ResearchGate. (n.d.). Influence of Heteroaromatic Rings on ADME Properties of Drugs. [Link]

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A Senior Application Scientist's Guide to TLC Visualization of Secondary Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and organic synthesis, the accurate tracking of reactions involving secondary amino esters is paramount. Thin-Layer Chromatography (TLC) remains a cornerstone for rapid, real-time reaction monitoring. However, the visualization of secondary amino esters on a TLC plate presents a unique challenge. Unlike their primary amine counterparts, the nitrogen atom's substitution in secondary amines alters their reactivity with common chromogenic and fluorogenic reagents, often leading to ambiguous or faint spots.

This guide provides an in-depth comparison of common TLC visualization methods for secondary amino esters, offering insights into the underlying chemistry to empower you to make informed decisions for your specific analytical needs. We will delve into the mechanisms, protocols, and comparative performance of four principal methods: Ninhydrin, Fluorescamine, Dragendorff's Reagent, and Iodine Vapor, with a discussion of p-Anisaldehyde as a general-purpose alternative.

The Challenge with Secondary Amino Esters

Secondary amines lack the two protons on the nitrogen atom that are crucial for the characteristic color-forming reactions with many reagents, such as the formation of Ruhemann's purple with ninhydrin. This often results in a less intense or different colored product compared to primary amines, making definitive identification and quantification challenging. The ester functional group can also influence the compound's polarity and, in some cases, its reactivity.

Ninhydrin: The Classic, with a Twist

Ninhydrin is arguably the most common reagent for visualizing amino acids and amines on TLC plates. Its reaction with primary amines to produce the intensely colored Ruhemann's purple is well-known. However, its interaction with secondary amines follows a different pathway, a critical distinction for the discerning researcher.

Chemical Principle and Mechanism

With primary amines, ninhydrin undergoes a condensation reaction, leading to the formation of a Schiff base. Subsequent decarboxylation and reaction with a second ninhydrin molecule yield the highly conjugated Ruhemann's purple.

Secondary amines, lacking two N-H protons, cannot form the stable purple chromophore. Instead, they react with ninhydrin to form an unstable iminium salt, which is typically yellow to orange in color and significantly less intense than Ruhemann's purple.[1]

Caption: Reaction of ninhydrin with a secondary amine.

Experimental Protocol
  • Reagent Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[2]

  • Staining: After developing and thoroughly drying the TLC plate, either dip it into the ninhydrin solution or spray the plate evenly with the reagent in a fume hood.

  • Development: Gently heat the plate with a heat gun or on a hot plate at approximately 100-110°C for 3-5 minutes until color develops.[3]

Performance and Insights
  • Specificity: While not specific to secondary amines, the distinct yellow-orange color provides a point of differentiation from the purple spots of primary amines.

  • Sensitivity: The sensitivity for secondary amines is significantly lower than for primary amines. The resulting spots are often faint and can be difficult to see, especially at low concentrations.[4][5]

  • Limitations: The faint color can be a major drawback. For complex reaction mixtures, distinguishing a faint yellow spot from background impurities can be challenging.

Fluorescamine: The Fluorogenic Alternative for Clear Distinction

Fluorescamine is a highly sensitive reagent that offers a clear distinction between primary and secondary amines, making it an excellent choice when specificity is crucial.

Chemical Principle and Mechanism

Fluorescamine itself is non-fluorescent. It reacts rapidly with primary amines to form highly fluorescent pyrrolinone derivatives, which are readily visualized under a UV lamp (366 nm). In contrast, the reaction of fluorescamine with secondary amines results in the formation of a non-fluorescent aminoenone.[6][7] This quenching effect results in a dark spot against the fluorescent background of the TLC plate, providing a clear negative signal for secondary amines.

Caption: Fluorescamine TLC visualization workflow.

Experimental Protocol
  • Reagent Preparation: Prepare a solution of 0.1 mg/mL fluorescamine in acetone. This solution should be prepared fresh daily.[8]

  • Staining: Lightly and evenly spray the dried TLC plate with the fluorescamine solution in a fume hood.

  • Visualization: Immediately visualize the plate under a long-wave UV lamp (366 nm).[9] For fluorescence stabilization, the plate can be subsequently sprayed with a solution of 10% triethylamine in dichloromethane.[8]

Performance and Insights
  • Specificity: Excellent for distinguishing between primary and secondary amines.

  • Sensitivity: Highly sensitive, with detection limits reported in the picomole range for primary amines.[9] While the secondary amine itself is not detected via fluorescence, its presence is clearly indicated by the absence of a fluorescent spot where a compound is expected.

  • Advantages: The rapid reaction and high sensitivity make it a powerful tool. The dark, quenched spot of a secondary amine is often more definitive than a faint colored spot from other methods.

Dragendorff's Reagent: An Alkaloid Stain with Broader Applications

Originally developed for the detection of alkaloids (which are often tertiary or secondary amines), Dragendorff's reagent can be a useful tool for visualizing secondary amino esters.

Chemical Principle and Mechanism

Dragendorff's reagent is a solution of potassium bismuth iodide. In an acidic medium, the nitrogen atom of the secondary amine is protonated, forming a cation. This cation then forms an ion pair with the large tetraiodobismuthate anion [BiI₄]⁻, resulting in the precipitation of a colored complex on the TLC plate.[10] The color of the spot is typically orange to red-brown.

Caption: Mechanism of Dragendorff's reagent with a secondary amine.

Experimental Protocol
  • Reagent Preparation:

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of water.

    • Solution B: Dissolve 16 g of potassium iodide in 40 mL of water.

    • Stock Solution: Mix equal volumes of Solution A and Solution B. This is stable for several weeks when refrigerated.

    • Spray Reagent: Mix 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.[8]

  • Staining: Spray the dried TLC plate with the spray reagent.

  • Visualization: Orange to red-brown spots will appear against a pale yellow background.

Performance and Insights
  • Specificity: Generally detects nitrogen-containing compounds, particularly tertiary and secondary amines.

  • Sensitivity: The intensity of the spots can be weaker for secondary amines compared to tertiary amines.

  • Considerations: The acidity of the reagent is crucial for the protonation of the amine. Ensure your TLC plate is free of basic mobile phase modifiers before staining.

Iodine Vapor: The Universal, Non-Destructive First Look

Iodine vapor is a simple, general, and semi-destructive method for visualizing a wide range of organic compounds.

Chemical Principle and Mechanism

Iodine sublimes to form a vapor that adsorbs onto the surface of the organic compounds present on the TLC plate. This interaction forms a temporary, colored complex, which appears as yellow-brown spots.[8] The binding is generally reversible, and the spots will fade over time as the iodine desorbs.

Experimental Protocol
  • Chamber Preparation: Place a few crystals of solid iodine in a closed chamber (e.g., a TLC developing jar with a lid). Allow a few minutes for the iodine vapor to saturate the chamber.

  • Staining: Place the dried TLC plate inside the chamber.

  • Visualization: Brown spots will appear against a light tan background, usually within a few minutes.[3][8] The spots should be circled with a pencil immediately, as they will fade.

Performance and Insights
  • Generality: Iodine visualizes a broad range of compounds, making it a good first-pass visualization technique.

  • Non-Destructive Nature: As the iodine can be allowed to sublime off the plate, it is possible to use a second, permanent staining method afterward.

  • Sensitivity: The sensitivity can be variable and is often described as "hit or miss."[4] It is generally less sensitive than the other methods discussed.

  • Limitations: The temporary nature of the spots requires immediate marking.

p-Anisaldehyde Stain: A General-Purpose Alternative

While not specific for amines, p-anisaldehyde is a versatile stain that can be effective for visualizing nucleophilic compounds, including secondary amino esters.

Chemical Principle and Mechanism

Under the strongly acidic conditions of the stain, p-anisaldehyde reacts with nucleophiles on the TLC plate. The exact mechanism can vary, but it often involves condensation or acetalization reactions, leading to the formation of highly conjugated, colored products upon heating.[11]

Experimental Protocol
  • Reagent Preparation: A common recipe involves adding 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol.[11] This solution should be stored in the dark and refrigerated.

  • Staining: Dip the dried TLC plate in the solution or spray it evenly.

  • Development: Heat the plate with a heat gun until colored spots appear. The color of the spots can vary depending on the compound.[2]

Performance and Insights
  • Generality: Reacts with a wide range of functional groups, which can be both an advantage (visualizing multiple components) and a disadvantage (lack of specificity).

  • Color Variation: Different compounds can produce different colors, which can sometimes aid in their identification.[2]

  • Limitations: The stain is not specific to amines and will react with other nucleophilic functional groups.

Comparative Performance of TLC Visualization Methods

MethodPrincipleColor with Secondary Amino EsterSensitivitySpecificityProsCons
Ninhydrin Formation of an iminium saltYellow to Orange[1]Moderate to Low[4][5]Differentiates from primary amines (purple)Readily available; simple procedure.Faint spots can be difficult to visualize.
Fluorescamine Formation of a non-fluorescent productDark, quenched spot under UV (366 nm)High (detection by quenching)[9]High (for distinguishing from primary amines)High sensitivity and clear distinction from primary amines.Requires a UV lamp; reagent should be fresh.[8]
Dragendorff's Reagent Ion pair formationOrange to Red-Brown[10]ModerateGood for nitrogen-containing compoundsGood for confirming the presence of a nitrogenous compound.Less intense spots than with tertiary amines; acidic conditions required.
Iodine Vapor Adsorption and complex formationYellow-Brown[8]Variable/Low[4]Non-specificSimple; semi-destructive (can use other stains after).Spots are temporary and fade quickly; low sensitivity.
p-Anisaldehyde Condensation/AcetalizationVariable (often blues, greens, or purples)[2][11]Moderate to HighLow (reacts with many nucleophiles)Can produce a range of colors for different compounds.Not specific for amines.

Conclusion: Selecting the Right Tool for the Job

The optimal TLC visualization method for secondary amino esters depends on the specific requirements of your analysis.

  • For high sensitivity and clear differentiation from primary amines, Fluorescamine is the superior choice. The distinct "negative" signal of a quenched spot is often more reliable than a faint colored spot.

  • When a quick, universal first look is needed, and you may want to apply another stain afterward, Iodine Vapor is a practical option, despite its lower sensitivity.

  • Ninhydrin remains a viable, albeit less sensitive, option, particularly when you need to distinguish between primary and secondary amines on the same plate and a UV lamp is not available.

  • Dragendorff's Reagent is a good confirmatory stain for the presence of a nitrogen-containing compound.

  • p-Anisaldehyde serves as a good general-purpose stain if your reaction mixture contains other nucleophilic compounds you also wish to visualize.

By understanding the chemical principles behind these visualization techniques, you can select the most appropriate method to reliably and accurately monitor your reactions involving secondary amino esters, ensuring the integrity of your research and development efforts.

References

  • Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography A, 121(1), 33–40. [Link]

  • Nakamura, H., & Pisano, J. J. (1976). Derivatization of compounds at the origin of thin-layer plates with fluorescamine. Journal of Chromatography A, 121(1), 33-40. [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Oreate AI. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. [Link]

  • Wikipedia. (2023). Ninhydrin. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • ChemicalDesk. (2011, September 4). TLC stains for amines. [Link]

  • REACH Devices, LLC. TLC stains. [Link]

  • UCLA Chemistry. TLC Stains. [Link]

  • YouTube. (2021, April 1). The iodine staining technique for TLC analysis. [Link]

  • Columbia University. TLC Visualization Methods. [Link]

  • Tyihák, E., & Vágújfalvi, D. (1970). Dragendorff reactions for visualization of amino acids and amino acid derivatives separated by paper or thin-layer chromatography. Journal of Chromatography A, 49(2), 343-348. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 639-642. [Link]

  • Wikipedia. (2023). Dragendorff's reagent. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • OIV. Detection of biogenic amines by TLC. [Link]

  • ResearchGate. The TLC plate showing dansylation of primary and secondary amines.... [Link]

  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Sinhababu, A. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Journal of Applied and Natural Science, 5(1), 125-127. [Link]

  • Sinhababu, A. (2013). Modified Ninhydrin reagent for the detection of amino acids on TLC plates. Journal of Applied and Natural Science, 5(1), 125-127. [Link]

  • Chula Digital Collections. Fluorescamine : Characteristics, Scope and Applications. [Link]

  • ResearchGate. The TLC plate showing dansylation of primary and secondary amines.... [Link]

  • University of Colorado Boulder, Department of Chemistry. 5. Thin Layer Chromatography. [Link]

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Safety Operating Guide

Methyl 3-[(oxan-4-yl)amino]propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Snapshot

Methyl 3-[(oxan-4-yl)amino]propanoate (CAS: 1306310-31-5 / Analogous to 1192057-13-8) is a secondary amine-ester intermediate commonly used in pharmaceutical synthesis.[1] Its disposal requires strict adherence to protocols governing organic bases and combustible esters .[1]

  • Primary Disposal Method: Thermal Incineration (High Temperature).[1]

  • Critical Hazard: Skin/Eye Irritant (H315/H319); Potential Acute Toxicity (Oral H302).[1]

  • RCRA Status: Non-listed (unless ignitable D001); treat as Hazardous Organic Waste.[1]

  • Incompatibility: Strong oxidizers, strong acids (hydrolysis risk), and acid chlorides.[1]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity profile. This molecule contains two distinct functional groups that dictate its waste stream: a secondary amine and a methyl ester .[1]

PropertyData / CharacteristicOperational Implication
Structure Methyl 3-((tetrahydro-2H-pyran-4-yl)amino)propanoateDual functionality: Basic amine + Hydrolyzable ester.[1]
Physical State Typically Liquid (Free Base) or Solid (HCl Salt)Determines spill cleanup method (absorbent vs. sweep).[1]
Basicity Secondary Amine (

)
Do not mix with acidic waste streams containing cyanides or sulfides (risk of gas evolution).[1]
Reactivity Ester HydrolysisStable in neutral conditions; degrades in strong acid/base.[1]
Flammability Combustible (Flash Point > 60°C est.)[1]Classify as Ignitable Waste if FP < 60°C (D001).[1]

Pre-Disposal Treatment & Segregation

Scientific Integrity Note: Pre-treatment is rarely required for this stable intermediate unless it is part of a reactive mixture.[1] The goal is segregation to prevent downstream incompatibility in the waste drum.

Step 1: Waste Stream Characterization

Before disposal, categorize the material into one of the following streams:

  • Stream A (Halogen-Free Organic): Pure compound or solution in solvents like MeOH, EtOH, DMSO.[1]

  • Stream B (Solid Hazardous): Contaminated gloves, weighing boats, or solid substance.[1]

  • Stream C (Aqueous Basic): If the compound was extracted into an aqueous layer (rare, usually organic phase).[1]

Step 2: Segregation Rules
  • Isolate from Oxidizers: Do not place in the same drum as nitric acid, perchlorates, or peroxides.[1] Amine + Oxidizer

    
     Potential for exothermic reaction or nitrosamine formation.[1]
    
  • Isolate from Acylating Agents: Keep away from acid chlorides or anhydrides in the waste container to prevent heat generation.[1]

Disposal Workflows

Workflow A: Routine Laboratory Waste (Small Scale)

Context: Disposal of reaction byproducts, mother liquors, or expired small lots (< 100 g).[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal if the waste is acidic (though this compound is basic).[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 3-[(oxan-4-yl)amino]propanoate, Methanol (if solvent)."[1]

    • Hazards: "Irritant," "Flammable" (if solvent present).[1]

  • Transfer: Pour liquid waste into the Non-Halogenated Organic Solvent drum.

    • Why? Commercial incinerators blend high-BTU organic waste (like this ester) as fuel for the kiln.[1]

  • Solid Waste: Place solid residues or contaminated silica gel into the Solid Hazardous Waste drum.[1]

Workflow B: Spill Response (Accidental Release)

Context: A bench-scale spill (10 mL - 500 mL).

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Nitrile gloves, lab coat, safety goggles.[1] (Respiratory protection if aerosolized).[1][3]

  • Containment:

    • Liquid: Encircle with a chemically inert absorbent (vermiculite or polypropylene pads).[1] Do not use paper towels alone as they increase surface area for flammability.[1]

    • Solid: Cover with a wet paper towel to prevent dust generation, then sweep.[1]

  • Neutralization (Optional): If the spill is large, treat the area with a dilute citric acid solution to neutralize the amine, then clean with soap and water.[1]

  • Disposal: Bag all cleanup materials as Solid Hazardous Waste .

Visualizations

Diagram 1: Disposal Decision Logic

This flowchart guides the researcher through the decision-making process based on the physical state and mixture composition.[1]

DisposalLogic Start Waste Generation: Methyl 3-[(oxan-4-yl)amino]propanoate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck SolidType Contaminated Debris or Pure Solid? Solid->SolidType Yes Yes SolventCheck->Yes Yes No No SolventCheck->No No Halogenated Stream: Halogenated Organics (Incineration with Scrubber) NonHalogenated Stream: Non-Halogenated Organics (Fuel Blending/Incineration) Debris Stream: Solid Hazardous Waste (Lab Trash) SolidType->Debris PureSolid Dissolve in combustible solvent OR Solid Waste Drum SolidType->PureSolid Yes->Halogenated No->NonHalogenated

Caption: Decision matrix for categorizing waste streams based on solvent content and physical state.[1]

Diagram 2: Spill Response Protocol

A step-by-step logic flow for managing accidental spills safely.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Small < 100 mL (Manageable) Assess->Small Large > 100 mL or High Threat Assess->Large Absorb Apply Inert Absorbent (Vermiculite/Pads) Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Collect Collect into Sealed Bag/Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Caption: Operational workflow for immediate spill response and containment.

Regulatory Compliance (US/EU)

  • RCRA (USA):

    • This specific chemical is not P-listed or U-listed.[1]

    • Characteristic Check: If the waste solution has a flash point < 60°C (140°F), it must be coded D001 (Ignitable) .[1]

    • If mixed with halogenated solvents (e.g., DCM), code as F002 .[1]

  • EWC (Europe):

    • Code 07 05 04 * (other organic solvents, washing liquids and mother liquors).[1]

    • Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50988542 (Analogous Structure).[1] PubChem.[1][4] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] EPA.gov.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.